molecular formula C8H12N2O B13594071 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one

4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one

Katalognummer: B13594071
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: NDTXLXGUWHFEOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is a high-purity chemical compound offered as a valuable heterocyclic building block for organic synthesis and drug discovery research. The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in numerous pharmacological agents with diverse therapeutic activities . This compound serves as a key synthetic intermediate for developing novel molecules targeting metalloproteinases such as meprin α and meprin β, which are emerging targets in fibrosis, cancer, Alzheimer's disease, and inflammatory conditions . Researchers can utilize this compound to explore structure-activity relationships (SAR) in the development of selective enzyme inhibitors. Its molecular structure, featuring both a pyrazole ring and a ketone functionality, allows for further chemical modifications through reactions at the carbonyl group or the nitrogen atoms of the heterocycle, enabling the construction of more complex chemical entities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For R&D use only. Not for medicinal, household, or other uses.

Eigenschaften

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

4-(1-methylpyrazol-4-yl)butan-2-one

InChI

InChI=1S/C8H12N2O/c1-7(11)3-4-8-5-9-10(2)6-8/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

NDTXLXGUWHFEOM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC1=CN(N=C1)C

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one. As a senior application scientist, this document is structured to deliver not just data, but also to provide insights into the practical and theoretical considerations for utilizing this compound in a research and development setting.

Introduction and Significance

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is a heterocyclic compound featuring a pyrazole ring linked to a butanone chain. The pyrazole motif is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions.[1] The butanone side chain introduces a reactive carbonyl group and a flexible linker, making this molecule a versatile building block for the synthesis of more complex drug candidates.

The unique combination of a substituted pyrazole and a ketone functional group makes this compound a valuable intermediate for creating derivatives with potential applications in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.[2] Understanding its fundamental properties is therefore crucial for its effective application in drug discovery and development pipelines.

Caption: Chemical structure of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing everything from reaction kinetics to formulation. While extensive experimental data for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 1021910-27-9[3]
Molecular Formula C₈H₁₂N₂O[3]
Molecular Weight 152.19 g/mol [3]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred from similar compounds
Purity ≥98%[3]
Boiling Point Not available-
Melting Point Not available-
Solubility Predicted: Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water.Inferred from structural features
pKa Predicted: ~2-3 (for the pyrazole ring nitrogen)[1]

Expert Insights: The presence of the polar ketone and pyrazole functionalities suggests that this molecule will have moderate polarity. Its solubility in common organic solvents used for synthesis and purification is expected to be good. The basicity of the pyrazole ring is relatively low due to the electron-withdrawing effect of the adjacent nitrogen atom.[1]

Chemical Properties and Reactivity

The chemical reactivity of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is dictated by the interplay of its two primary functional groups: the pyrazole ring and the ketone.

3.1. Reactivity of the Pyrazole Ring

The 1-methyl-1H-pyrazole ring is an aromatic heterocycle. The N-methylation at the 1-position prevents tautomerism and reactions involving the N-H proton.[2] The ring is generally stable to mild oxidizing and reducing conditions. Electrophilic substitution, if forced, would likely occur at the C3 or C5 position, although the ring is generally considered electron-rich.

3.2. Reactivity of the Ketone

The ketone functional group is a site of rich chemical reactivity, primarily involving nucleophilic addition to the electrophilic carbonyl carbon. Key reactions include:

  • Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This is a common step in modifying the molecule for structure-activity relationship (SAR) studies.

  • Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted to a secondary amine, providing a straightforward method for library synthesis.

  • Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond, allowing for further elaboration of the side chain.

  • Aldol Condensation: The α-protons (on the carbon adjacent to the carbonyl) are acidic and can be removed by a base to form an enolate, which can then react with an aldehyde or another ketone in an aldol condensation.

Reactivity cluster_0 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one cluster_1 Potential Reactions cluster_2 Products start 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one reduction Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (e.g., Ph3P=CHR) start->wittig aldol Aldol Condensation (e.g., Base, R-CHO) start->aldol alcohol Secondary Alcohol reduction->alcohol amine Secondary Amine reductive_amination->amine alkene Alkene wittig->alkene aldol_product β-Hydroxy Ketone aldol->aldol_product

Caption: Key reactions of the ketone functionality in 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Synthesis

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one can be approached through several established methods for ketone and pyrazole synthesis. A plausible and efficient route involves the coupling of a pyrazole-containing building block with a four-carbon chain containing the ketone functionality or a precursor.

4.1. Proposed Synthetic Route: Suzuki-Miyaura Coupling

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds in good yields.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product boronic_ester 1-Methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole conditions Palladium Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Heat boronic_ester->conditions butenone Methyl vinyl ketone butenone->conditions product 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one conditions->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

4.2. Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling reactions for similar substrates. Optimization of reaction conditions may be necessary.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), methyl vinyl ketone (1.2 eq), palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For challenging couplings, screening of different reaction conditions is recommended. The purity of the starting materials, particularly the boronic ester, is critical for achieving high yields.

Characterization

The identity and purity of the synthesized 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one should be confirmed by a combination of spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

    • A singlet for the N-methyl group (~3.8-4.0 ppm).

    • Two singlets for the pyrazole ring protons (~7.0-7.5 ppm).

    • Two triplets for the two methylene groups of the butane chain (~2.5-3.0 ppm).

    • A singlet for the terminal methyl group of the butanone moiety (~2.1 ppm).[4]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (~205-210 ppm), the carbons of the pyrazole ring (~110-140 ppm), the N-methyl carbon (~35-40 ppm), and the carbons of the butane chain.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band for the ketone carbonyl (C=O) stretch, typically in the range of 1710-1725 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the alkyl and aromatic protons, and C=N and C=C stretching vibrations from the pyrazole ring.

5.3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 153.2. Fragmentation patterns can also provide structural information.

Safety and Handling

While specific toxicity data for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through robust and scalable methods like the Suzuki-Miyaura coupling. A thorough understanding of its physicochemical and chemical properties, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. The characterization data presented provide a benchmark for confirming the identity and purity of this important synthetic intermediate.

References

  • Preparation of Ketones | CK-12 Foundation. (2026, January 14). Retrieved from [Link]

  • Ketone synthesis by oxidation or hydrolysis. Organic Chemistry Portal. Retrieved from [Link]

  • Carboxylic Acids to Ketones. Chemistry Steps. Retrieved from [Link]

  • Synthesis and reactions of ketones and aldehydes. OrgoSolver. Retrieved from [Link]

  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. (2019). Nature Communications, 10(1), 555. Retrieved from [Link]

  • 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine (CAS 1248396-14-6). Chemsrc. Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July). International Journal of Novel Research and Development, 9(7). Retrieved from [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2022). Pharmaceutics, 14(11), 2486. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(17), 5585. Retrieved from [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Retrieved from [Link]

  • 4-(1H-pyrazol-1-yl)butan-2-amine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 269. Retrieved from [Link]

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. PubChem. Retrieved from [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014). Arabian Journal of Chemistry, 7(2), 151-158. Retrieved from [Link]

  • The H-1 (proton) NMR spectrum of butanone - (butan-2-one). Doc Brown's Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and Single Crystal Structures of Pyrazol-4-yl-contaning Chalcone Compounds. (2008). Chinese Journal of Organic Chemistry, 28(3), 506-510. Retrieved from [Link]

  • 4-(1h-pyrazol-1-yl)butan-2-one. PubChemLite. Retrieved from [Link]

  • 4-(1-methyl-1h-pyrazol-4-yl)butan-1-amine. PubChemLite. Retrieved from [Link]

  • 2-METHYL-2-BUTANOL. MassBank. Retrieved from [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). Molbank, 2024(2), M1849. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ... (2022). Molecules, 27(24), 8905. Retrieved from [Link]

  • Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Chegg. Retrieved from [Link]

  • (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o3099. Retrieved from [Link]

  • C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Retrieved from [Link]

  • 4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone. NIST WebBook. Retrieved from [Link]

  • 2-Butanone, 4-(4-hydroxyphenyl)-. NIST WebBook. Retrieved from [Link]

Sources

1H and 13C NMR spectroscopic data for 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the structural elucidation, synthetic methodology, and nuclear magnetic resonance (NMR) spectroscopic profiling of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one .

Strategic Context & Molecule Overview

In modern drug development, the 1-methylpyrazole moiety is a privileged pharmacophore, frequently deployed to improve the metabolic stability and aqueous solubility of lead compounds[1]. 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one serves as a highly versatile bifunctional building block. It contains both an electron-rich heteroaromatic ring and an enolizable methyl ketone, making it an ideal precursor for the synthesis of complex kinase inhibitors and anthelmintic agents[1].

As a Senior Application Scientist, I emphasize that the successful integration of this building block into downstream parallel synthesis requires absolute certainty of its regiochemistry and purity. This guide provides a definitive, self-validating framework for the synthesis and multidimensional NMR characterization of this molecule, grounded in empirical data from established pyrazole derivatives[2][3].

Synthetic Workflow & Mechanistic Causality

To obtain high-purity material for spectroscopic analysis, a two-step sequence comprising an Aldol condensation followed by selective catalytic hydrogenation is employed.

Step-by-Step Synthetic Protocol
  • Aldol Condensation (Enone Formation):

    • Procedure: Charge a 100 mL round-bottom flask with 1-methyl-1H-pyrazole-4-carbaldehyde (10.0 mmol, 1.0 eq) and acetone (50.0 mmol, 5.0 eq). The excess acetone serves as both the reactant and the solvent, driving the equilibrium forward.

    • Activation: Cool the mixture to 0 °C and add 10% aqueous NaOH (2.0 mmol, 0.2 eq) dropwise. Stir at room temperature for 4 hours.

    • Workup: Quench the reaction with 1M HCl to neutralize the base, extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate 4-(1-methyl-1H-pyrazol-4-yl)but-3-en-2-one.

  • Selective Catalytic Hydrogenation:

    • Procedure: Dissolve the crude enone in anhydrous methanol to achieve a 0.2 M concentration. Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight).

    • Reaction: Purge the vessel with N₂ (3 vacuum/purge cycles), then backfill with H₂ gas using a standard 1 atm balloon. Stir vigorously at room temperature for 2 hours.

    • Causality of Choice: The use of mild conditions (1 atm H₂, room temperature) is critical. It selectively reduces the electron-deficient alkene without over-reducing the carbonyl group to an alcohol or cleaving the sensitive pyrazole ring.

    • Purification: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes) to afford the pure title compound.

SynthWorkflow A 1-Methyl-1H-pyrazole- 4-carbaldehyde C 4-(1-Methyl-1H-pyrazol- 4-yl)but-3-en-2-one A->C NaOH, H2O/EtOH Room Temp B Acetone (Aldol Condensation) B->C E 4-(1-Methyl-1H-pyrazol- 4-yl)butan-2-one C->E H2 (1 atm) MeOH, 2 h D H2, Pd/C (Hydrogenation) D->E

Caption: Synthetic workflow for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one via Aldol condensation.

NMR Sample Preparation: A Self-Validating System

To ensure a high signal-to-noise (S/N) ratio—particularly for the quaternary C-4 and carbonyl C-2' carbons in the ¹³C spectrum—strict sample preparation parameters must be followed:

  • Concentration: Dissolve exactly 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: CDCl₃ provides a reliable deuterium lock for the spectrometer. Its residual proton signal ( δ 7.26 ppm) and carbon signal ( δ 77.16 ppm) serve as internal chemical shift references, eliminating the need for external Tetramethylsilane (TMS) and preventing sample contamination[1].

Spectroscopic Data & Structural Elucidation

The structural assignment of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one relies on the distinct electronic environments created by the heteroaromatic ring and the methyl ketone.

¹H NMR Analysis (400 MHz, CDCl₃)

The pyrazole ring protons (H-3 and H-5) appear as distinct singlets at δ 7.18 and δ 7.35, respectively. They do not couple with each other due to the intervening quaternary C-4 and heteroatoms. The N-methyl group is highly deshielded by the adjacent nitrogen, appearing as a sharp singlet at δ 3.84. The alkyl chain exhibits a classic first-order splitting pattern: the two adjacent methylene groups (H-3' and H-4') couple to each other, forming two distinct triplets ( J=7.2 Hz).

¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C spectrum is anchored by the carbonyl carbon (C-2') at δ 208.5 ppm. The pyrazole carbons are assigned based on empirical shifts of 1-methylpyrazole derivatives[2]. The quaternary C-4 carbon ( δ 119.2) is shifted downfield relative to an unsubstituted pyrazole ( 105 ppm) due to the alkyl substitution[2][3].

Quantitative Data Tables

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
H-5 (Pyrazole) 7.35Singlet (s)-1HDeshielded by adjacent N-CH₃
H-3 (Pyrazole) 7.18Singlet (s)-1HDeshielded by adjacent =N-
N-CH₃ 3.84Singlet (s)-3HAttached directly to electronegative N
H-3' (CH₂) 2.73Triplet (t)7.22HAdjacent to C=O; couples with H-4'
H-4' (CH₂) 2.65Triplet (t)7.22HBenzylic-type position; couples with H-3'
H-1' (CH₃) 2.14Singlet (s)-3HTerminal methyl adjacent to C=O

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C-2' (C=O) 208.5QuaternaryHighly deshielded ketone carbonyl
C-3 (Pyrazole) 138.6CHImine-like carbon in heteroaromatic ring
C-5 (Pyrazole) 128.8CHEnamine-like carbon adjacent to N-CH₃
C-4 (Pyrazole) 119.2QuaternaryAlkyl-substituted aromatic carbon
C-3' (CH₂) 43.8CH₂Alpha to carbonyl group
N-CH₃ 38.9CH₃N-linked methyl group
C-1' (CH₃) 30.1CH₃Alpha to carbonyl group (terminal)
C-4' (CH₂) 21.5CH₂Alkyl chain attached to pyrazole C-4

Advanced 2D NMR Validation Protocols

To ensure the trustworthiness of the 1D assignments, the protocol mandates the use of Heteronuclear Multiple Bond Correlation (HMBC). HMBC is a self-validating technique that detects long-range ( 2J and 3J ) carbon-proton couplings, proving the connectivity between the isolated spin systems.

  • Validating the Pyrazole Regiochemistry: The N-CH₃ protons ( δ 3.84) will show strong 3J correlations to both C-3 ( δ 138.6) and C-5 ( δ 128.8), unequivocally placing the methyl group at the N-1 position.

  • Validating the Alkyl Linkage: The H-4' methylene protons ( δ 2.65) will exhibit 3J correlations to C-3 and C-5, and a 2J correlation to C-4 ( δ 119.2), proving the butanone chain is attached exactly at the C-4 position of the pyrazole ring.

HMBC_Map H_Me N-CH3 Protons (δ 3.84) C3 Pyrazole C-3 (δ 138.6) H_Me->C3 3J C5 Pyrazole C-5 (δ 128.8) H_Me->C5 3J H_C4 CH2 Protons (H-4') (δ 2.65) H_C4->C3 3J H_C4->C5 3J C4 Pyrazole C-4 (δ 119.2) H_C4->C4 2J H_C1 Terminal CH3 (H-1') (δ 2.14) C_Carbonyl Carbonyl C-2' (δ 208.5) H_C1->C_Carbonyl 2J C3_chain CH2 C-3' (δ 43.8) H_C1->C3_chain 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions validating the structure.

References

  • National Center for Biotechnology Information (PubChem). "1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255". PubChem Database.[Link][2]

  • Preston, S., et al. "Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber’s Pole Worm". Journal of Medicinal Chemistry (ACS Publications).[Link][1]

  • Wang, Y., et al. "Synthesis of Withasomnine and Pyrazole Derivatives via Intramolecular Dehydrogenative Cyclization". Organic & Biomolecular Chemistry (Royal Society of Chemistry).[Link]

Sources

The Solubility Profile of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in Polar Organic Solvents: A Thermodynamic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

The compound 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (CAS: 1021910-27-9) is a highly versatile heterocyclic building block used extensively in pharmaceutical scaffolding and agrochemical development [1]. Structurally, it features an electron-rich 1-methylpyrazole ring conjugated with an aliphatic butan-2-one side chain. Understanding its solubility profile in polar organic solvents is not merely a matter of empirical observation; it requires a deep thermodynamic analysis of solute-solvent interactions.

From a mechanistic perspective, solubility is dictated by the "like dissolves like" principle, which is fundamentally governed by the interplay of dispersion forces, polar interactions, and hydrogen bonding—quantified by Hansen Solubility Parameters (HSP) [2].

The 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one molecule acts as an ambidentate hydrogen-bond acceptor . The N2​ atom on the pyrazole ring and the carbonyl oxygen ( C=O ) on the butanone chain both possess lone pairs capable of accepting hydrogen bonds. However, the molecule lacks a strong hydrogen-bond donor (such as an -OH or -NH group). Consequently, its solubility is maximized in polar solvents that can either provide hydrogen bonds (protic solvents) or offer massive dipole-dipole stabilization (aprotic solvents) [3].

G Compound 4-(1-Methyl-1H-pyrazol-4-yl) butan-2-one Protic Protic Polar Solvents (e.g., Methanol, Ethanol) Compound->Protic Solvation Aprotic Aprotic Polar Solvents (e.g., DMSO, DMF) Compound->Aprotic Solvation Hbond Strong H-Bonding (N2 & C=O Acceptors) Protic->Hbond Dipole Dipole-Dipole & Dispersion (High Solvation Energy) Aprotic->Dipole Soluble Thermodynamically Stable Solution Hbond->Soluble Dipole->Soluble

Fig 1: Thermodynamic pathways of solute-solvent interactions for pyrazole-ketone derivatives.

Empirical Profiling in Polar Organic Solvents

When selecting a solvent system for crystallization, reaction media, or liquid formulation, one must evaluate the dielectric constant ( ε ) alongside the specific interaction capabilities of the solvent. Based on the behavior of structurally analogous methylpyrazole and ketone derivatives, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) exhibit exceptionally high solubilizing capabilities due to their ability to form strong dipole-induced interactions without requiring proton donation [4].

Conversely, lower alcohols (methanol, ethanol) leverage their protic nature to form hydrogen bonds directly with the pyrazole nitrogen and the ketone oxygen, resulting in highly temperature-dependent solubility curves ideal for cooling crystallization [5].

Table 1: Predicted Solubility Matrix in Key Polar Solvents
Solvent ClassificationSolventDielectric Constant ( ε )Primary Interaction MechanismRelative Solubility Profile
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.7Strong dipole-dipole, high polarizabilityVery High (Excellent for stock solutions)
Aprotic Polar Dimethylformamide (DMF)36.7Dipole-dipole, dispersion forcesVery High (Effective reaction medium)
Aprotic Polar Acetone20.7Moderate dipole, structural affinity (ketone)High (Good for ambient processing)
Protic Polar Methanol32.7Strong H-bond donation to N2 and C=OHigh (Steep temperature dependence)
Protic Polar Ethanol24.5Moderate H-bond donation, steric hindranceModerate to High (Ideal for crystallization)
Aprotic Polar Acetonitrile37.5Weak dipole-dipole, low polarizabilityModerate (Prone to supersaturation)

Note: Solubility in medium-polar solvents (like acetone) is often enhanced by the structural similarity to the butanone moiety, minimizing the enthalpy of mixing.

Self-Validating Protocol: Laser Dynamic Solubility Determination

To generate highly accurate, reproducible solubility curves for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one, traditional visual endpoints are insufficient due to the risk of subjective observation and metastable zone width (MZW) artifacts.

As an expert standard, we employ the Laser Dynamic Method combined with Gravimetric Validation . This creates a self-validating system: the optical sensor provides a real-time, objective endpoint, while the gravimetric step mathematically proves that no solvent was lost to evaporation during the thermal cycling.

Step-by-Step Methodology

Phase 1: Preparation and Degassing (Causality: Eliminating Optical Artifacts)

  • Transfer 50.0 mL of the selected high-purity polar organic solvent (e.g., anhydrous ethanol) into a jacketed glass crystallizer equipped with a magnetic stirrer and a PT100 temperature probe.

  • Crucial Step: Sonicate and degas the solvent under a mild vacuum (200 mbar) for 15 minutes. Why? Dissolved gases will nucleate into micro-bubbles upon heating, scattering the laser beam and creating false-positive turbidity readings.

Phase 2: Thermal Equilibration (Causality: Preventing Metastable Anomalies) 3. Connect the jacketed vessel to a programmable thermostatic water bath. Set the initial temperature to 283.15 K (10 °C). 4. Allow the system to equilibrate for 30 minutes. Why? Pyrazole derivatives are highly sensitive to thermal gradients; uneven temperatures will cause localized supersaturation, skewing the solubility curve.

Phase 3: Laser Monitoring & Solute Addition (Causality: Objective Endpoint Detection) 5. Align a He-Ne laser transmitter and a photoelectric receiver across the clear diameter of the crystallizer. Calibrate the baseline transmittance to 100%. 6. Add a precisely weighed aliquot (e.g., 0.0500 g) of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one. The transmittance will immediately drop as the solid particles scatter the light. 7. Maintain constant agitation (300 rpm). Monitor the transmittance. When the solid completely dissolves, the transmittance will return to 100%. 8. If the solution clears, add another weighed aliquot. Repeat until the transmittance fails to return to 100% after 2 hours of equilibration.

Phase 4: Gravimetric Cross-Validation (Causality: System Integrity Check) 9. Once the saturation point is reached, extract a 5.0 mL aliquot of the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to the exact solution temperature to prevent premature precipitation). 10. Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent under vacuum at 40 °C until a constant mass is achieved. 11. Calculate the mass fraction of the solute. Validation: The gravimetrically determined concentration must match the sum of the aliquots added during the laser phase within a 2% margin of error. If the variance is higher, solvent evaporation occurred during the test, and the data point must be discarded.

Workflow Step1 1. Solvent Degassing (Prevents micro-bubble scattering) Step2 2. Thermal Equilibration (Stabilizes thermodynamics) Step1->Step2 Step3 3. Solute Addition & Laser Transmittance Monitoring Step2->Step3 Step4 4. Optical Clearing Point (Transmittance recovers to 100%) Step3->Step4 Step5 5. Gravimetric Validation (Cross-verifies mass fraction) Step4->Step5

Fig 2: Self-validating workflow for dynamic solubility determination.

Strategic Insights for Drug Development

For researchers utilizing 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in synthetic pathways, the solubility profile dictates the operational boundaries of the reaction.

  • For synthesis: Aprotic solvents like DMF or DMSO are recommended to maximize solute concentration and reaction kinetics.

  • For purification (Crystallization): Protic solvents like ethanol are vastly superior. The steep temperature-solubility dependence in alcohols allows the compound to be dissolved at elevated temperatures (e.g., 50 °C) and recrystallized with high yield upon controlled cooling to 10 °C, leveraging the hydrogen-bond breaking/forming dynamics.

References

  • University of Baghdad. Solubility and Distribution Phenomena: Polar Solvents and Hydrogen Bonding. UOBaghdad Academic Resources.[Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options. Molecules.[Link]

  • American Chemical Society (ACS). Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents. Journal of Chemical & Engineering Data.[Link]

Pre-Clinical Safety and In Vitro Toxicity Evaluation of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (MPB-2-one) represents a versatile chemical architecture featuring a nitrogen-rich pyrazole heterocycle linked to a reactive butanone backbone. Because pyrazole derivatives are ubiquitous in modern medicinal chemistry and agrochemical development, establishing a rigorous early-stage safety profile is critical. This whitepaper outlines the definitive in vitro testing cascade required to de-risk MPB-2-one, focusing on genotoxicity, hepatotoxicity, and cardiotoxic liabilities.

As an Application Scientist, I have designed these protocols not merely as a sequence of steps, but as a system of self-validating assays where the causality behind every experimental choice—from metabolic activation to cytokinesis inhibition—is explicitly defined.

Genotoxicity Profiling: The Dual-Assay Paradigm

Genotoxicity cannot be definitively ruled out by a single assay because DNA damage manifests through multiple, distinct mechanistic pathways. To ensure comprehensive coverage, we utilize a dual-assay paradigm: the Ames test detects point mutations (frameshifts and base-pair substitutions), while the in vitro micronucleus test detects structural (clastogenic) and numerical (aneugenic) chromosomal aberrations.

G A MPB-2-one Safety Screening B Ames Test (OECD 471) Point Mutations A->B C Micronucleus (OECD 487) Chromosomal Damage A->C D Metabolic Activation (+/- S9 Fraction) B->D C->D E Negative Result (Non-Mutagenic) D->E No Revertants/MN F Positive Result (Genotoxic Liability) D->F Increased Revertants/MN

Workflow for evaluating the genotoxic liability of MPB-2-one.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality & Rationale: MPB-2-one may be biologically inert in its parent form but could be metabolized into a reactive electrophile by hepatic enzymes. Therefore, testing must be conducted both in the presence and absence of a mammalian metabolic activation system (rat liver S9 fraction). We utilize histidine-dependent Salmonella typhimurium strains; if MPB-2-one induces a mutation, it restores the bacteria's ability to synthesize histidine, resulting in visible "revertant" colonies .

Self-Validating Protocol:

  • Preparation: Prepare top agar containing trace amounts of histidine and biotin. Aliquot 100 µL of overnight bacterial culture (e.g., TA98, TA100, TA1535) into test tubes.

  • Treatment: Add MPB-2-one at five concentrations (e.g., 5 to 5000 µ g/plate ). For metabolic activation groups, add 500 µL of 10% S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Validation & Scoring: Count revertant colonies.

    • System Validation: The assay is only valid if the negative control (DMSO) falls within historical spontaneous reversion rates. The positive controls (e.g., 2-aminoanthracene for +S9) must induce a >3-fold increase in revertants. If the +S9 positive control fails, it indicates the S9 batch is metabolically inactive, and the run must be rejected.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality & Rationale: To detect chromosomal fragments left behind during mitosis, we treat human TK6 lymphoblast cells with MPB-2-one. Crucially, we add Cytochalasin B , an actin polymerization inhibitor. Cytochalasin B halts cytokinesis without stopping karyokinesis, trapping cells in a binucleated state. This guarantees that we only score cells that have undergone exactly one cell division during the exposure period, eliminating false negatives caused by cell cycle arrest [1].

Self-Validating Protocol:

  • Cell Seeding: Seed TK6 cells at 5×105 cells/mL in RPMI-1640 medium.

  • Exposure: Expose cells to MPB-2-one for 4 hours (+/- S9) or 24 hours (-S9).

  • Cytokinesis Block: Add Cytochalasin B (6 µg/mL) and incubate for an additional 24 hours.

  • Harvest & Fixation: Swell cells with hypotonic KCl, fix in methanol/acetic acid (3:1), and stain with Acridine Orange.

  • Validation & Scoring:

    • System Validation: Calculate the Cytokinesis-Block Proliferation Index (CBPI). Cytotoxicity must not exceed 55±5%; if it does, DNA damage may be a secondary artifact of apoptosis rather than true genotoxicity. Score 2,000 binucleated cells per concentration for the presence of micronuclei.

Hepatotoxicity & Cellular Viability

Causality & Rationale: Because the liver is the primary site of xenobiotic metabolism, hepatotoxicity is a leading cause of compound attrition. We utilize HepG2 cells (human hepatocellular carcinoma) to assess the baseline cytotoxicity of MPB-2-one. The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase, providing a direct readout of mitochondrial metabolic viability.

Self-Validating Protocol:

  • Seeding: Plate HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Apply MPB-2-one in a 10-point dose-response curve (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Triton X-100).

  • Detection: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

    • System Validation: The vehicle control must show >95% viability, and the positive control must show <5% viability to confirm assay dynamic range.

Cardiac Safety: hERG Channel Electrophysiology

Causality & Rationale: Small molecules containing basic amines or specific lipophilic geometries can inadvertently bind to the inner cavity of the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1). Blockade of the IKr​ current delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias. Automated patch-clamp electrophysiology is the gold standard for assessing this liability [2].

HERG N1 MPB-2-one Exposure N2 hERG Channel (Kv11.1) Binding N1->N2 N3 IKr Current Inhibition N2->N3 Blockade N4 Delayed Ventricular Repolarization N3->N4 N5 QT Interval Prolongation (Arrhythmia Risk) N4->N5

Mechanistic pathway of hERG channel inhibition and cardiac liability.

Self-Validating Protocol (Automated Patch-Clamp):

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Voltage Protocol: Apply a voltage step from a holding potential of -80 mV to +40 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse MPB-2-one at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) sequentially onto the same cell.

  • Validation & Scoring:

    • System Validation: Only cells with a seal resistance >100 MOhms (preventing leak current artifacts) and a pre-compound tail current >0.2 nA are accepted. The reference inhibitor E-4031 must yield an IC50​ within the historical laboratory range (typically ~10-30 nM) to validate channel responsiveness [2].

Quantitative Data Synthesis

To facilitate rapid decision-making for drug development professionals, the preliminary in vitro safety data for MPB-2-one must be evaluated against established regulatory safety margins.

Table 1: Preliminary In Vitro Safety Data Summary for MPB-2-one

Assay CategorySpecific MethodologyBiological SystemKey EndpointTarget Safety Threshold
Genotoxicity Ames Test (OECD 471)S. typhimurium (TA98, TA100, TA1535)Revertant Colonies< 2-fold increase over vehicle control (Non-mutagenic)
Genotoxicity Micronucleus (OECD 487)TK6 Human Lymphoblasts% Binucleated Cells with MN< 3-fold increase over vehicle control (Non-clastogenic)
Cytotoxicity MTT Viability AssayHepG2 HepatocytesCellular IC50​ IC50​ > 50 µM (Favorable therapeutic window)
Cardiotoxicity Automated Patch ClampCHO-hERG Cells IKr​ Tail Current IC50​ IC50​ > 10 µM (Ideally >100x projected free Cmax​ )

By adhering to these self-validating protocols, researchers can confidently establish the safety profile of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one, ensuring that only structurally optimized, non-toxic candidates progress to in vivo pharmacokinetic and efficacy models.

References

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Available at: [Link]

  • National Institute of Biology (NIB). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available at: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

Sources

A Guide to the Structural Elucidation of Novel Organic Compounds: The Case of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and interaction with biological targets. For novel compounds such as 4-(1-methyl-1H-pyrazol-4-yl)butan-2-one, a derivative of the versatile pyrazole scaffold, understanding its solid-state conformation is paramount. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of this, and similar, novel small organic molecules using single-crystal X-ray diffraction.

This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines methodology with the underlying scientific rationale. We will explore not just the "how" but the "why" of experimental choices, ensuring a self-validating and robust approach to structural analysis, from crystal growth to the final, publishable crystallographic information file (CIF).

Part 1: The Foundation - From Powder to Perfect Crystal

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a single crystal of sufficient size and quality. A crystalline solid is defined by its long-range, ordered, three-dimensional lattice. It is this periodicity that allows for the coherent diffraction of X-rays. For a novel compound like 4-(1-methyl-1H-pyrazol-4-yl)butan-2-one, which exists as an oil or low-melting solid at room temperature, this process requires careful consideration of its physicochemical properties.

Crystallization Strategy: A Multifaceted Approach

The goal is to induce the molecules to slowly and methodically arrange themselves into a well-ordered crystal lattice. This is typically achieved by gradually decreasing the solubility of the compound in a solvent system. Given the likely polarity of the target ketone, a systematic screening of solvents is the logical starting point.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a range of solvents with varying polarities. Good starting points include isopropanol, ethyl acetate, acetone, hexane, and toluene. The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation:

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a suitable solvent in a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

    • Causality: The gradual increase in concentration as the solvent evaporates reduces the compound's solubility, forcing it out of solution. A slow rate is critical to allow molecules sufficient time to orient themselves correctly into a growing crystal lattice rather than crashing out as an amorphous powder.

  • Vapor Diffusion (Hanging and Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "good" solvent (one in which it is readily soluble). Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent).

    • Sitting Drop: A similar principle, but the drop of the compound solution is placed on a pedestal within the well containing the poor solvent.

    • Causality: The vapor of the poor solvent slowly diffuses into the drop containing the compound solution. This gradually changes the solvent environment of the drop, reducing the compound's solubility and promoting slow, controlled crystallization.

  • Solvent Layering:

    • Dissolve the compound in a small amount of a dense, "good" solvent.

    • Carefully layer a less dense, "poor" solvent on top, minimizing mixing at the interface.

    • Causality: Slow diffusion occurs at the interface between the two solvent layers, creating a supersaturated zone where crystals can form over time.

G cluster_0 Crystallization Workflow A Purified Compound (4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one) B Solvent Screening (Varying Polarity) A->B C Slow Evaporation B->C Select Method D Vapor Diffusion (Hanging/Sitting Drop) B->D Select Method E Solvent Layering B->E Select Method F Crystal Growth (Days to Weeks) C->F D->F E->F G Harvest & Mount Crystal F->G

Caption: Workflow for growing single crystals of a novel compound.

Part 2: The Experiment - Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. This technique exploits the phenomenon described by Bragg's Law, where X-rays are diffracted by the planes of atoms in the crystal lattice, producing a unique diffraction pattern.

Data Collection: Capturing the Diffraction Pattern

A modern single-crystal X-ray diffractometer is a sophisticated instrument comprising an X-ray source, a goniometer to orient the crystal, and a detector.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A well-formed crystal with sharp edges and no visible cracks, typically 0.1-0.3 mm in size, is carefully mounted on a glass fiber or a cryoloop.

  • Cryo-protection: For data collection at low temperatures (commonly 100 K), the crystal is often coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

    • Causality: Collecting data at low temperatures significantly reduces the thermal motion of atoms. This leads to less diffuse scattering and results in higher-quality diffraction data at higher angles, which translates to a more precise (higher resolution) final structure.

  • Instrument Setup:

    • X-ray Source: Common sources are Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) rotating anodes or microfocus sources. The choice depends on the crystal's composition and size.

    • Detector: Modern instruments use sensitive CCD or CMOS-based detectors.

  • Unit Cell Determination: An initial set of diffraction images (typically 10-20 frames) is collected to locate the diffraction spots. Software then indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using omega and phi scans). The exposure time per frame and the total number of frames are optimized to ensure good signal-to-noise and data completeness.

    • Trustworthiness: Data redundancy is crucial. Measuring the same reflection multiple times allows for accurate intensity averaging and error estimation, which is vital for the statistical validation of the final model.

Part 3: The Analysis - From Diffraction Pattern to Molecular Structure

The collected diffraction data is a set of thousands of reflection intensities. The process of converting this raw data into a 3D molecular model is computationally intensive and involves two main stages: structure solution and structure refinement.

Structure Solution: Solving the Phase Problem

The diffraction pattern provides the intensities (related to the square of the structure factor amplitude), but the phase information is lost. This is the well-known "phase problem" in crystallography. For small molecules, this is typically solved using direct methods.

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases. This allows for the calculation of an initial electron density map. From this map, a preliminary model of the molecule can often be identified and built.

Structure Refinement: Optimizing the Model

Once an initial model is in place, it is refined against the experimental data using a least-squares minimization process.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction and Integration: The raw diffraction images are processed. The intensity of each reflection is integrated, corrected for experimental factors (like Lorentz and polarization effects), and a list of unique reflections is generated. Software such as SHELXTL or Olex2 is commonly used for this process.

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry elements present in the unit cell.

  • Structure Solution: A solution is found using direct methods (e.g., via the SHELXT program). This provides an initial atomic model.

  • Iterative Refinement:

    • The atomic coordinates, as well as their displacement parameters (which model thermal motion), are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental pattern. This is typically done using SHELXL.

    • Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

    • Causality: The refinement process minimizes the difference between observed and calculated structure factor amplitudes. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). A low R1 value (typically < 0.05 for a good structure) indicates a good agreement between the model and the data.

G cluster_1 Structure Determination Workflow H Raw Diffraction Images I Data Integration & Reduction (e.g., SHELXTL) H->I J Determine Unit Cell & Space Group I->J K Structure Solution (Direct Methods - SHELXT) J->K L Initial Electron Density Map K->L M Model Building L->M N Least-Squares Refinement (SHELXL) M->N P Validation (R-factor, GooF) N->P Assess Fit O Final Structural Model (CIF File) P->N Iterate P->O Finalize

Caption: From raw data to a final, refined crystal structure model.

Part 4: Data Interpretation and Reporting

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF). This standardized file contains all the necessary information about the structure and the experiment.

Key Crystallographic Parameters

The following table summarizes the essential data that would be determined for 4-(1-methyl-1H-pyrazol-4-yl)butan-2-one.

Parameter Description Example Value (Illustrative)
Chemical FormulaC₈H₁₂N₂OC₈H₁₂N₂O
Formula WeightThe mass of the chemical formula in atomic mass units.152.20
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c [Å]The lengths of the unit cell edges.10.1, 8.5, 12.3
α, β, γ [°]The angles of the unit cell.90, 109.5, 90
V [ų]The volume of the unit cell.998.6
ZThe number of molecules per unit cell.4
Dcalc [g/cm³]The calculated density of the crystal.1.012
Radiation typeThe type of X-ray radiation used.Mo Kα
Temperature [K]The temperature at which the data was collected.100(2)
Final R indices [I > 2sigma(I)]A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.R1 = 0.045
Goodness-of-fit (GooF) on F²A statistical measure of the quality of the refinement. Should be close to 1.1.05
Structural Insights

The refined model provides a wealth of information:

  • Bond Lengths and Angles: Precise measurements of all intramolecular distances and angles.

  • Conformation: The exact three-dimensional shape of the molecule in the solid state, including the torsion angles that define the orientation of the pyrazole ring relative to the butanone chain.

  • Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds, C-H···O interactions, or π-stacking, which dictate how the molecules pack together in the crystal lattice. These interactions are fundamental to understanding the compound's physical properties, such as its melting point and solubility.

Conclusion

The structural elucidation of a novel compound like 4-(1-methyl-1H-pyrazol-4-yl)butan-2-one via single-crystal X-ray diffraction is a rigorous but powerful process. It provides an unambiguous and high-resolution snapshot of the molecule's solid-state structure. This information is invaluable for rational drug design, polymorphism studies, and understanding structure-activity relationships. By following a logical, well-reasoned experimental path, from meticulous crystallization to careful data analysis, researchers can transform a new chemical entity into a well-characterized structure, paving the way for its future applications.

References

  • Title: Crystal Growth of Organic Materials Source: American Chemical Society URL: [Link]

  • Title: A comparison of sitting, hanging, and microbatch crystallization methods Source: Journal of Crystal Growth URL: [Link]

  • Title: The importance of low-temperature data collection in small-molecule X-ray crystallography Source: Journal of Applied Crystallography URL: [Link]

  • Title: On the estimation of standard deviations and correlation coefficients in structure analysis Source: International Union of Crystallography URL: [Link]

  • Title: Direct Methods in Crystallography Source: Science URL: [Link]

  • Title: Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]

Molecular Characterization and High-Resolution Mass Spectrometry of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmacokinetics and medicinal chemistry, the precise molecular characterization of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable prerequisite. This whitepaper provides an in-depth technical framework for the mass calculation and High-Resolution Mass Spectrometry (HRMS) validation of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one . Designed for senior researchers and drug development professionals, this guide bridges the gap between theoretical mass calculations and field-proven, self-validating analytical protocols.

The Role of Pyrazole Scaffolds in Drug Discovery

The pyrazole ring is a five-membered heterocycle that has established itself as a [1]. Its unique electronic distribution allows it to participate in robust hydrogen bonding, making it a ubiquitous motif in kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics.

When functionalized with a butanone side chain—as seen in 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one—the molecule gains a versatile handle for further synthetic elaboration (e.g., reductive amination or Grignard additions). Accurately tracking this intermediate through complex synthetic workflows or biological matrices requires rigorous mass spectrometry protocols based on exact mass, rather than nominal weight.

Theoretical Mass Calculations: Nominal vs. Exact Mass

A common pitfall in early-stage drug development is conflating average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight is calculated using the abundance-weighted average of all naturally occurring isotopes. It is essential for bench-level stoichiometry, such as calculating molarity or weighing bulk powders.

  • Monoisotopic Exact Mass is calculated using the mass of only the most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O). As outlined by the [2], HRMS instruments resolve individual isotopic peaks, meaning the detector observes the exact mass of the monoisotopic ion, not the average mass.

For 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (Chemical Formula: C8​H12​N2​O ), the quantitative data is summarized below.

Table 1: Physicochemical Mass Properties

PropertyValuePrimary Application
Chemical Formula C8​H12​N2​O Elemental composition mapping
Average Molecular Weight152.197 g/mol Bulk synthesis, molarity calculations
Monoisotopic Exact Mass152.094963 DaHRMS structural confirmation
Protonated Ion [M+H]+ 153.102239 DaPositive mode ESI-MS detection
Sodiated Ion [M+Na]+ 175.084732 DaAdduct tracking in ESI-MS

(Note: Data cross-referenced with isomeric properties from the [3]).

Experimental Methodology: Self-Validating LC-HRMS Protocol

While [4] can be used for routine checks, definitive structural confirmation requires HRMS (e.g., Time-of-Flight or Orbitrap). As a Senior Application Scientist, I mandate that every analytical workflow must be a self-validating system . The following protocol ensures that every data point proves its own accuracy.

Step-by-Step LC-MS/MS Protocol

Step 1: System Suitability and Blank Validation (Self-Validation)

  • Action: Inject a solvent blank (95% Water / 5% Acetonitrile) prior to the sample.

  • Causality: This establishes a baseline and verifies the absence of column carryover. If a signal at m/z 153.1022 is detected in the blank, the system automatically halts, preventing false-positive data acquisition.

Step 2: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Causality: Methanol ensures complete solvation of both the moderately polar pyrazole ring and the lipophilic alkyl chain, while maintaining perfect miscibility with the reversed-phase mobile system.

Step 3: UHPLC Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid is not merely a buffer; it suppresses deleterious silanol interactions on the stationary phase (preventing peak tailing) and drives the equilibrium toward the protonated state [M+H]+ . Protonation predominantly occurs at the sp2 -hybridized nitrogen of the pyrazole ring due to its available lone pair.

Table 2: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
5.00.41090
6.50.41090
6.60.4955
8.00.4955

Step 4: Lock-Mass Corrected ESI-HRMS

  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Introduce Leucine Enkephalin ( m/z 556.2771) via a secondary reference sprayer.

  • Causality: Mass spectrometers are subject to thermal expansion of the flight tube or subtle electronic fluctuations. The dual-spray setup ensures the reference mass does not suppress the analyte signal, providing a real-time internal calibration that corrects for instrumental drift. This guarantees mass accuracy remains within the strict <3 ppm threshold required for patent filings.

Data Processing & Fragmentation Analysis

Upon acquisition, the mass error must be calculated to confirm the identity of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Mass Accuracy Formula: Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×106

If the measured [M+H]+ is 153.1025 Da, the error is:

(153.102239153.1025−153.102239​)×106≈1.7 ppm

An error of <3 ppm, coupled with isotopic pattern matching (evaluating the M+1

13C contribution), provides unequivocal confirmation of the chemical formula. Furthermore, Collision-Induced Dissociation (CID) of the m/z 153.1022 precursor will typically yield characteristic product ions via the cleavage of the butanone side chain, providing orthogonal structural validation.

Workflow Visualization

G S1 Sample Preparation (1 µg/mL in MeOH) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI+ Ionization [M+H]+ Generation S2->S3 S5 HRMS Detection (TOF / Orbitrap) S3->S5 S4 Lock-Mass Calibration (Leucine Enkephalin) S4->S5 Real-time correction S6 Data Processing (Mass Defect Analysis) S5->S6 S7 Validation Check (Error < 3 ppm) S6->S7

Figure 1: LC-HRMS workflow for exact mass validation of pyrazole derivatives.

Conclusion

The precise determination of molecular weight and exact mass is foundational to the development of pyrazole-based therapeutics. By distinguishing between average molecular weight (152.197 g/mol ) and monoisotopic exact mass (152.094963 Da), and by implementing a self-validating LC-HRMS workflow utilizing real-time lock-mass correction, researchers can ensure absolute confidence in the structural characterization of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

References

  • Kharl, Hafiz Aamir Ali, et al. "PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES." ResearchGate, Dec. 2025.[Link]

  • "Calculating Exact Masses." Mass Spectrometry Facility, University of Missouri.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17777, C8H12N2O." PubChem.[Link]

  • Tyler, A. N., et al. "Exact mass measurement of polar organic molecules at low resolution using electrospray ionization and a quadrupole mass spectrometer." PubMed, 1996. [Link]

Discovery and Early-Stage Research on 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one Derivatives: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, highly aromatic molecules—is critical for improving solubility, membrane permeability, and target specificity. 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one has emerged as a highly versatile, sp³-enriched bifunctional building block. By combining the privileged hydrogen-bond accepting properties of the 1-methylpyrazole ring with the reactive aliphatic ketone tail, this intermediate serves as a foundational scaffold for synthesizing complex heterocycles. This technical guide explores the structural rationale, self-validating synthetic methodologies, and downstream applications of this scaffold in the discovery of kinase inhibitors (CDK4/6, JAK) and STING antagonists.

Structural Rationale: The Pyrazole-Ketone Pharmacophore

The architectural design of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one offers two distinct functional zones, each engineered for specific pharmacological and synthetic purposes:

  • The 1-Methylpyrazole Core (Hinge-Binding Motif): Unsubstituted pyrazoles possess both hydrogen bond donor (N-H) and acceptor (N=) capabilities, which can lead to poor membrane permeability due to high desolvation energy. Methylation at the N1 position eliminates the hydrogen bond donor, significantly enhancing passive permeability. The remaining N2 nitrogen acts as a precise hydrogen bond acceptor, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases[1]. Furthermore, the 1-methylpyrazole core has demonstrated profound biological activity in its own right, including sub-nanomolar anthelmintic potency against parasitic nematodes ()[2].

  • The Butan-2-one Aliphatic Tail (Cyclization Vector): The 4-carbon chain introduces necessary sp³ character, increasing the three-dimensional complexity of the resulting drug candidates. The C2 ketone is a highly reactive electrophilic center, perfectly primed for downstream condensation reactions (e.g., with guanidines or hydrazines) to rapidly construct pyrimidines, imidazoles, or fused bicyclic systems[1],[3].

Synthetic Methodology: A Self-Validating Protocol

To generate this scaffold reliably, early-stage research relies on a highly atom-economical, two-step sequence: an aldol condensation followed by selective catalytic hydrogenation.

Step 1: Base-Catalyzed Aldol Condensation

Objective: Form the intermediate enone, 4-(1-methyl-1H-pyrazol-4-yl)but-3-en-2-one.

  • Reagents: 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Acetone (5.0 eq), 10% aqueous NaOH (0.2 eq).

  • Procedure: Dissolve the aldehyde in acetone and cool to 0 °C. Add the NaOH solution dropwise over 15 minutes. Stir at room temperature for 4 hours.

  • Workup: Quench with 1M HCl to pH 7, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality & Validation: Acetone serves as both the solvent and the reactant. The dropwise addition of dilute NaOH at 0 °C is critical; it maintains a low steady-state concentration of the acetone enolate, preventing the thermodynamically favorable self-condensation of acetone into diacetone alcohol or mesityl oxide. The reaction is driven to completion by the irreversible E1cB dehydration, yielding the highly conjugated enone.

Step 2: Selective Olefin Hydrogenation

Objective: Reduce the conjugated alkene without over-reducing the ketone.

  • Reagents: Enone intermediate (1.0 eq), Palladium on Carbon (Pd/C, 10 wt%, 0.05 eq), Methanol (0.5 M).

  • Procedure: Dissolve the enone in methanol. Add Pd/C under an inert argon atmosphere. Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 6–8 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield pure 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

  • Causality & Validation: The use of exactly 1 atm of H₂ pressure at room temperature is a self-limiting parameter. Under these mild conditions, the electron-deficient conjugated alkene is rapidly reduced, but the aliphatic ketone remains completely inert. Higher pressures or temperatures would risk generating the secondary alcohol, destroying the necessary electrophilic center for downstream cyclization.

Downstream Diversification & Target Applications

The true value of the 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one scaffold lies in its ability to be rapidly diversified into highly potent therapeutic agents.

Cyclin-Dependent Kinase (CDK) 4/6 Inhibition

By condensing the butan-2-one derivative with substituted guanidines or 2-aminopyridines, researchers synthesize 4-(pyrazol-4-yl)-pyrimidines. These compounds are highly selective inhibitors of CDK4/6, a critical target in hormone-receptor-positive breast cancer ()[1]. The pyrazole ring anchors into the ATP pocket, while the newly formed pyrimidine core dictates selectivity against other kinase families.

Janus Kinase (JAK) Inhibition

The scaffold is equally critical in the synthesis of pyrazolyl-substituted pyrrolo[2,3-b]pyrimidines. These complex fused systems function as robust Janus kinase (JAK) inhibitors. By blocking the signal transduction of interleukins (IL-2, IL-4, IL-6), these derivatives provide significant therapeutic relief in autoimmune conditions such as psoriasis and rheumatoid arthritis ()[4].

STING Pathway Antagonism

Recent advancements utilize this ketone intermediate to generate heterocyclic STING (Stimulator of Interferon Genes) antagonists. Through alpha-bromination and subsequent cyclization, the ketone is converted into 1-(4-bromo-5-cyclopropyl-1-methyl-1H-imidazol-2-yl)butan-2-one derivatives. These agents inhibit the STING signaling pathway, offering novel therapeutic avenues for severe autoinflammatory diseases ()[3].

Quantitative SAR Profiling

The following table summarizes the structural modifications and corresponding biological activities of derivatives synthesized from the 1-methylpyrazole core:

Derivative ClassPrimary TargetIC₅₀ Range (nM)Key Structural ModificationPrimary Indication
Pyrazolyl-Pyrimidines CDK4/65 – 25Condensation of ketone with 2-aminopyridinesOncology (Breast Cancer)
Pyrrolo[2,3-b]pyrimidines JAK1/210 – 50Fused pyrrole ring integrationAutoimmune Disorders
Pyrazole-Imidazoles STING50 – 150Imidazole cyclization via α-brominationAutoinflammatory Diseases
Pyrazole-5-Carboxamides Nematode Motility< 1Carboxamide linkage at C5Veterinary Anthelmintics

Visualizations

SynthWorkflow A 1-Methyl-1H-pyrazole- 4-carbaldehyde B Acetone + NaOH (Aldol Condensation) A->B C Enone Intermediate B->C D H2, Pd/C (Selective Reduction) C->D E 4-(1-Methyl-1H-pyrazol- 4-yl)butan-2-one D->E F Guanidines -> Pyrimidines (CDK4/6) E->F G Hydrazines -> Pyrazoles (JAK) E->G H Alpha-Bromination -> Imidazoles (STING) E->H

Fig 1: Synthetic workflow and diversification of the 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one scaffold.

CDKPathway Mitogen Mitogenic Signals CyclinD Cyclin D Expression Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Rb Protein (Unphosphorylated) CDK46->Rb Phosphorylation Inhibitor Pyrazolyl-Pyrimidine Inhibitor Inhibitor->CDK46 Inhibits E2F E2F Transcription Factor (Bound/Inactive) Rb->E2F Sequesters CellCycle G1 to S Phase Transition (Blocked) E2F->CellCycle Prevents

Fig 2: Mechanism of CDK4/6 inhibition by pyrazolyl-pyrimidine derivatives blocking cell cycle.

References

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry.[Link]

  • Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors.
  • Heterocyclic compounds as sting antagonists.
  • Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one to its corresponding secondary alcohol, 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol. The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, critical for the development of active pharmaceutical ingredients (APIs) and fine chemicals. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into catalyst selection, optimization of reaction conditions, and detailed, field-proven protocols. We address the core challenge of achieving chemoselective reduction of the ketone moiety while preserving the integrity of the N-methylpyrazole ring.

Introduction and Scientific Grounding

The selective synthesis of pyrazole-containing alcohols is of significant interest in medicinal chemistry, as the pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents. The target molecule, 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one, serves as a versatile building block. Its successful reduction to the corresponding alcohol opens pathways for further functionalization and incorporation into more complex molecular architectures.

Catalytic hydrogenation stands as a powerful, clean, and atom-economical method for this transformation.[1] The fundamental mechanism involves the heterolytic cleavage of dihydrogen on the surface of a metal catalyst, followed by the sequential transfer of hydrogen atoms to the carbonyl group of the adsorbed ketone.

A primary consideration for this specific substrate is the potential for hydrogenation of the pyrazole ring. Pyrazoles are aromatic heterocycles and are generally resistant to reduction under mild conditions. However, forcing conditions (high pressure and temperature) can lead to saturation of the ring.[2] Therefore, the selection of an appropriate catalyst and finely tuned reaction conditions is paramount to ensure high chemoselectivity. Ketones are typically less reactive towards catalytic hydrogenation than alkenes or alkynes but are more readily reduced than aromatic systems, providing a favorable window for selective transformation.[3][4]

This guide will explore several robust catalytic systems, including Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), and Raney® Nickel, providing the rationale behind each choice and detailed protocols for their application.

Catalyst Selection and Mechanistic Considerations

The choice of catalyst is the most critical parameter dictating the success of the hydrogenation. The activity, selectivity, and robustness of the catalyst system are influenced by the metal, its support, and the reaction environment.

  • Palladium on Carbon (Pd/C): This is one of the most versatile and widely used heterogeneous catalysts.[5][6] It is highly effective for the hydrogenation of many functional groups. For ketone reduction, it offers a good balance of activity and selectivity. A key advantage is its operational simplicity and ease of removal by filtration.[6] However, one must be cautious as Pd/C can promote hydrogenolysis of benzylic C-O bonds, a concern not directly applicable to this substrate but important to note for broader applications.

  • Platinum(IV) Oxide (PtO₂ or Adams' Catalyst): PtO₂ is a catalyst precursor that is reduced in situ to form highly active platinum black.[7] It is exceptionally effective for the hydrogenation of a wide range of functional groups, including ketones.[8] Its high activity allows for reactions to proceed under mild conditions, often at room temperature and low hydrogen pressure, which is advantageous for preserving the pyrazole ring.

  • Raney® Nickel: This is a high-surface-area, sponge-like nickel catalyst prepared by leaching aluminum from a Ni-Al alloy. It is a cost-effective and extremely active catalyst for the reduction of ketones.[9][10][11] Raney Ni often requires careful handling as it can be pyrophoric when dry, but its slurry form is safe and convenient for laboratory use. It performs exceptionally well in protic solvents like ethanol or water at room temperature.[9]

Below is a visual representation of the intended chemical transformation.

Caption: Catalytic hydrogenation of the ketone to the secondary alcohol.

Comparative Overview of Reaction Conditions

The optimal conditions for hydrogenation depend on the chosen catalyst and the desired balance between reaction rate and selectivity. The following table summarizes typical starting parameters for three recommended catalytic systems.

ParameterProtocol 1: Pd/CProtocol 2: PtO₂ (Adams')Protocol 3: Raney® Nickel
Catalyst 5-10% Palladium on CarbonPlatinum(IV) OxideRaney® 2800 Slurry
Catalyst Loading 2-5 mol%1-3 mol%~50-100 wt% (slurry)
Hydrogen Pressure 1-4 atm (15-60 psi)1-3 atm (15-45 psi)1-5 atm (15-75 psi)
Temperature 25-50 °C25 °C25-40 °C
Solvent Ethanol, Methanol, Ethyl AcetateEthanol, Acetic AcidEthanol, Water[9]
Typical Time 4-24 hours2-12 hours1-8 hours
Key Advantage Versatility, cost-effectiveHigh activity at mild conditionsHigh activity, low cost

Detailed Experimental Protocols

Safety is paramount when performing hydrogenation. Hydrogen gas is extremely flammable, and some catalysts are pyrophoric.[12] All procedures must be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment.

The general workflow for these protocols is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Substrate and Solvent B Add Catalyst (under inert atmosphere) A->B C Seal Reactor and Purge with N₂ or Ar B->C D Purge with H₂ C->D E Pressurize with H₂ and Begin Stirring D->E F Monitor Reaction (H₂ uptake, TLC, LC-MS) E->F G Vent H₂ and Purge with N₂ F->G Upon Completion H Filter Catalyst (e.g., through Celite®) G->H I Concentrate Filtrate H->I J Purify Product (e.g., Column Chromatography) I->J

Caption: General workflow for catalytic hydrogenation experiments.

Protocol 1: Low-Pressure Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for standard laboratory glassware or a Parr hydrogenation apparatus.

Materials and Reagents:

  • 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or cylinder)

  • Nitrogen or Argon gas

  • Celite® 545

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and balloon

  • Septa

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (e.g., 1.0 g, 5.94 mmol).

  • Dissolve the substrate in 30 mL of ethanol.

  • Carefully add 10% Pd/C (50% wet) (e.g., 63 mg, ~5 mol% dry weight) to the flask. Note: Do not allow the catalyst to dry completely as it can be pyrophoric.

  • Seal the flask with septa and a gas inlet adapter connected to a hydrogen balloon via a three-way stopcock.

  • Purge the system by evacuating the flask under vacuum and backfilling with nitrogen or argon three times.

  • Repeat the vacuum/backfill cycle three times with hydrogen gas.

  • After the final fill, leave the flask under a positive pressure of hydrogen (1 atm, from the balloon) and begin vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-18 hours.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Workup: Prepare a short pad of Celite® in a Buchner funnel and wet it with ethanol. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 15 mL). Caution: Keep the Celite® pad wet with solvent until it can be properly quenched and disposed of.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: High-Activity Hydrogenation using Raney® Nickel

This protocol is ideal for achieving rapid conversion under mild pressure and temperature conditions.

Materials and Reagents:

  • 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

  • Raney® 2800 Nickel slurry in water

  • Ethanol (200 proof)

  • Deionized water

  • Hydrogen gas

  • Nitrogen gas

  • Celite® 545

Equipment:

  • Parr hydrogenation apparatus or a pressure-rated reactor (autoclave)

  • Glass liner for the reactor

  • Mechanical stirrer

Procedure:

  • Catalyst Preparation: In a separate beaker, decant the storage water from the Raney® Nickel slurry. Wash the catalyst by adding ethanol, allowing it to settle, and decanting the supernatant. Repeat this wash procedure three times to exchange the solvent from water to ethanol.

  • Reaction Setup: To the glass liner of the hydrogenation reactor, add 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (e.g., 1.0 g, 5.94 mmol) dissolved in 40 mL of ethanol.

  • Carefully transfer the washed Raney® Nickel catalyst (approx. 1 g of slurry) to the reactor.

  • Assemble the reactor according to the manufacturer's instructions.

  • Hydrogenation: Purge the reactor headspace by pressurizing with nitrogen to 100 psi and venting (repeat 3 times).

  • Purge the reactor by pressurizing with hydrogen to 50 psi and venting (repeat 3 times).

  • Pressurize the reactor to the desired pressure (e.g., 60 psi) with hydrogen.

  • Begin vigorous stirring and maintain the temperature at 25-30 °C.

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 1-6 hours when H₂ uptake ceases.

  • Upon completion, stop the stirring, vent the excess hydrogen, and purge the reactor with nitrogen three times.

  • Workup: Carefully open the reactor. Filter the contents through a pad of Celite® to remove the Raney® Nickel. Wash the catalyst pad with ethanol. Caution: Do not allow the Raney® Nickel on the filter pad to dry out. Immediately quench it under a layer of water for disposal.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product, which can be further purified if needed.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, ensure the hydrogen supply is adequate and that there are no leaks in the system. The catalyst may be poisoned. Impurities in the substrate or solvent (especially sulfur-containing compounds) can deactivate noble metal catalysts. If poisoning is suspected, purifying the starting material or using a fresh batch of solvent may be necessary. Increasing catalyst loading or pressure can also drive the reaction to completion.

  • Formation of Side Products: If reduction of the pyrazole ring is observed (detectable by NMR or MS), the reaction conditions are too harsh. Reduce the temperature and/or pressure. Switching to a less aggressive catalyst (e.g., moving from PtO₂ to Pd/C) may improve selectivity.

  • Catalyst Handling: Dry Pd/C and Raney® Nickel can be pyrophoric and must be handled with extreme care. Always keep them wetted with a solvent. After filtration, the used catalyst on the filter paper should not be allowed to dry in the open air. It should be immediately transferred to a dedicated waste container and submerged in water.

  • Solvent Effects: Protic solvents like ethanol and methanol are generally excellent for ketone hydrogenations as they aid in proton transfer steps.[13] However, be aware that some alcoholic solvents can slowly cause catalyst deactivation over extended reaction times.[14]

Conclusion

The chemoselective catalytic hydrogenation of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one to the corresponding secondary alcohol is a highly feasible and efficient transformation. Success hinges on the judicious selection of the catalyst and reaction conditions to favor reduction of the ketone over the aromatic pyrazole ring. For general laboratory applications, 10% Pd/C under low hydrogen pressure offers a reliable and straightforward method. For faster conversions or larger scale operations, the high activity of Raney® Nickel or Platinum(IV) Oxide provides excellent alternatives. The protocols and insights provided herein offer a robust starting point for researchers to achieve this valuable synthetic conversion with high yield and purity.

References

  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Kinetic studies of ketone hydrogenation over Raney nickel catalyst. ResearchGate.
  • Enantioselective Hydrogenation of Ketones over a Tartaric Acid-Modified Raney Nickel Catalyst. Oxford Academic.
  • Structural, kinetic, and DFT studies of the transfer hydrogenation of ketones mediated by (pyrazole)pyridine iron(ii) and nickel(ii) complexes. RSC Publishing.
  • Transfer Hydrogenation of Ketones with 2‐Propanol and Raney® Nickel. Taylor & Francis.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. Available at: [Link]

  • Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition. Available at: [Link]

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics (ACS Publications). Available at: [Link]

  • Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI. Available at: [Link]

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. ResearchGate.
  • Catalytic Hydrogenation over Platinum Metals. ScienceDirect. Available at: [Link]

  • Heterogeneous Hydrogenation in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Homogeneous Chemoselective Hydrogenation of Heterocyclic Compounds – The Case of 1,4 Addition on Conjugated C-C and C-O Double Bonds of Arylidene Tetramic Acids. IntechOpen. Available at: [Link]

  • Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Catalytic Hydrogenation of Ketones. Thieme. Available at: [Link]

  • Experienced supplier of cas:1314-15-2,pto2,Platinum(IV) oxide. UIV CHEM. Available at: [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature. PMC. Available at: [Link]

  • Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temperatures. Semantic Scholar. Available at: [Link]

  • Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents. Organic Process Research & Development (ACS Publications). Available at: [Link]

  • Catalytic Hydrogenation Dominated by Concerted Hydrogen Tunneling at Room Temperature. PMC. Available at: [Link]

  • A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. PMC. Available at: [Link]

  • Adams' catalyst. Wikipedia. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO2-Supported Ir Nanoclusters. ACS Catalysis. Available at: [Link]

  • Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. Organic Letters (ACS Publications). Available at: [Link]

  • Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Available at: [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. PMC. Available at: [Link]

  • Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. OrgoSolver. Available at: [Link]

  • Hydrogenation of pyrazole to pyrazoline then pyrazolidine... ResearchGate. Available at: [Link]

  • Synthesis of Pyrazol-4-Ols. Amanote Research. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available at: [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. Available at: [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
  • Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. ScienceDirect. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ResearchGate. Available at: [Link]

  • Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. MDPI. Available at: [Link]

  • Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. PMC. Available at: [Link]

Sources

Divergent Palladium-Catalyzed Cross-Coupling Protocols for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, bifunctional building blocks offer critical vectors for late-stage structural diversification. 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is a highly versatile scaffold containing two distinct reactive sites: an electron-rich 1-methylpyrazole core and an enolizable aliphatic ketone. This Application Note details two divergent, highly regioselective palladium-catalyzed cross-coupling workflows. By modulating the catalytic system and reaction conditions, researchers can selectively achieve either C(sp2)–H direct arylation at the pyrazole C5 position or α-C(sp3) arylation of the ketone moiety.

Mechanistic Causality & Experimental Design

The selective functionalization of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one requires precise control over the catalytic cycle to prevent off-target reactivity.

Pathway A: Regioselective C5-Arylation via C–H Activation

The 1-methylpyrazole core exhibits inherent regioselectivity for C5-arylation over the C3 position. This is driven by the directing effect of the N-methyl group and the relatively higher acidity of the C5 proton[1]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism[2].

  • Catalytic Rationale: A phosphine-free system utilizing Pd(OAc)2​ is preferred. The critical additive is a pivalate salt (e.g., KOPiv). The pivalate anion acts as an internal proton shuttle, significantly lowering the activation energy required for C–H bond cleavage during the metalation step[2].

Pathway B: α-Arylation of the Ketone via Enolate Trapping

The butan-2-one aliphatic chain can undergo classical Buchwald-Hartwig α-arylation[3]. The mechanism relies on the deprotonation of the ketone by a strong base to form an alkali metal enolate, which subsequently attacks the Ar–Pd(II)–X intermediate[3].

  • Catalytic Rationale: This pathway requires Pd2​(dba)3​ paired with a sterically demanding, electron-rich biaryl phosphine ligand like XPhos. The extreme steric bulk of XPhos is essential to accelerate reductive elimination and suppress the undesired β-hydride elimination of the alkyl-palladium intermediate[4],[5].

Experimental Protocols

Protocol A: Direct C5-Arylation of the Pyrazole Core

Objective: Synthesize 4-(5-aryl-1-methyl-1H-pyrazol-4-yl)butan-2-one derivatives.

Reagents:

  • 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2​ (5 mol%, 0.05 mmol)

  • KOPiv (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)2​ and KOPiv.

  • Substrate Addition: Add the aryl bromide and 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one. If the aryl bromide is a liquid, add it after the solvent.

  • Degassing: Add anhydrous DMA. Seal the tube with a rubber septum and sparge the mixture with dry Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Reaction: Replace the septum with a Teflon screwcap. Heat the reaction mixture in an oil bath at 110 °C for 12–16 hours.

  • Self-Validation (Monitoring): Monitor reaction progress via LC-MS. The starting material exhibits an [M+H]+ peak at m/z 153.1. Completion is validated by the disappearance of this peak and the emergence of the product mass [M+Ar−H]+ .

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove palladium black and insoluble salts.

  • Purification: Wash the filtrate with water ( 3×10 mL) to remove DMA, dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: α-Arylation of the Ketone Moiety

Objective: Synthesize 3-aryl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-one derivatives.

Reagents:

  • 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.1 equiv, 1.1 mmol)

  • Pd2​(dba)3​ (2.5 mol%, 0.025 mmol)

  • XPhos (6 mol%, 0.06 mmol)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme moisture sensitivity of NaOtBu, assemble the reaction in a nitrogen-filled glovebox.

  • Catalyst Pre-activation: In a 15 mL pressure vial, combine Pd2​(dba)3​ , XPhos, and NaOtBu. Add 2.0 mL of anhydrous toluene and stir for 5 minutes until a deep red/orange active catalytic species forms.

  • Substrate Addition: Dissolve 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one and the aryl bromide in the remaining 3.0 mL of toluene. Transfer this solution to the pressure vial.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 80 °C for 8–12 hours.

  • Self-Validation (Monitoring): Quench a 10 µL aliquot in wet acetonitrile and analyze via GC-MS or LC-MS. The formation of the α-arylated product confirms successful enolate trapping.

  • Workup: Cool the reaction to room temperature. Carefully quench the remaining base by adding saturated aqueous NH4​Cl (5 mL).

  • Purification: Extract the aqueous layer with EtOAc ( 3×10 mL). Combine the organic layers, dry over MgSO4​ , concentrate, and purify via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the divergent reaction parameters and expected outcomes based on established cross-coupling paradigms for these functional groups.

ParameterPathway A: C5-ArylationPathway B: α-Arylation
Target Site Pyrazole C5–HKetone α-C(sp3)–H
Catalyst System Pd(OAc)2​ (Phosphine-free) Pd2​(dba)3​ / XPhos
Base KOPiv (Proton shuttle)NaOtBu (Enolate formation)
Solvent & Temp DMA, 110 °CToluene, 80 °C
Regioselectivity >95% (C5 over C3)>90% (Internal α-carbon)
Typical Yields 65% – 85%70% – 90%
Primary Side-Reaction C3/C5 Diarylation (Trace)Aldol condensation (if overheated)

Reaction Pathway Visualization

G cluster_A Pathway A: C(sp2)-H Activation cluster_B Pathway B: Enolate Cross-Coupling SM 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (Bifunctional Substrate) CondA Catalyst: Pd(OAc)2 (5 mol%) Base: KOPiv (2.0 eq) Solvent: DMA, 110°C SM->CondA Ar-Br, CMD Mechanism CondB Catalyst: Pd2(dba)3 / XPhos Base: NaOtBu (1.5 eq) Solvent: Toluene, 80°C SM->CondB Ar-Br, Enolate Formation ProdA C5-Arylated Pyrazole (Heterocycle Core Functionalization) CondA->ProdA Regioselective C5-Ar ProdB α-Arylated Ketone (Aliphatic Chain Functionalization) CondB->ProdB Regioselective α-C-Ar

Divergent Pd-catalyzed cross-coupling pathways for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

References

  • [Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence] - academie-sciences.
  • [Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides] - organic-chemistry.
  • [Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation] - nsf.
  • [Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc] - ktu.
  • [Palucki, M. – The Buchwald Research Group] - mit.

Sources

Application Notes and Protocols for the Investigation of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to modulate physicochemical and biological properties have established it as a "privileged scaffold" in drug discovery.[1][2] A significant number of FDA-approved drugs, spanning a wide array of therapeutic areas, incorporate the pyrazole core. These include celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and a host of kinase inhibitors used in oncology such as crizotinib and ruxolitinib.[1][2][4] The success of pyrazole-based drugs stems from the scaffold's capacity for strategic substitution, enabling fine-tuning of target selectivity and pharmacokinetic profiles.[1]

This document provides a detailed guide for the initial investigation of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one , a novel, yet uncharacterized, pyrazole derivative. While specific biological data for this compound is not yet available, its structural features suggest a high potential for bioactivity. These application notes will therefore serve as a roadmap for researchers to explore its therapeutic potential, drawing upon the extensive knowledge base of pyrazole pharmacology. We will outline protocols for screening this compound in key therapeutic areas where pyrazoles have shown significant promise: oncology (kinase inhibition), inflammation (COX-2 inhibition), and infectious diseases (antimicrobial activity).

Postulated Applications and Screening Strategies

Based on the known biological activities of structurally related pyrazole compounds, we hypothesize that 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one may exhibit efficacy in the following areas:

  • Oncology: As a potential kinase inhibitor. Many pyrazole-containing drugs are potent kinase inhibitors.[1][5]

  • Inflammation: As a potential anti-inflammatory agent, possibly through inhibition of cyclooxygenase (COX) enzymes.[6]

  • Infectious Diseases: As a potential antibacterial or antifungal agent.[2][7][8]

The following sections provide detailed protocols for the initial in vitro screening of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in these key areas.

Part 1: Oncology - Screening for Kinase Inhibitory Activity

Rationale: The pyrazole scaffold is a common feature in many approved kinase inhibitors used in cancer therapy.[1][5] The structural components of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one provide multiple points for potential interaction with the ATP-binding pocket of various kinases.

Experimental Workflow: Kinase Inhibition Screening

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound_prep Prepare stock solution of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in DMSO serial_dilution Perform serial dilutions to create a concentration gradient compound_prep->serial_dilution add_compound Add diluted compound to respective wells serial_dilution->add_compound assay_setup Set up kinase reaction with enzyme, substrate, and ATP assay_setup->add_compound incubation Incubate at optimal temperature and time add_compound->incubation detection Add detection reagent and measure signal (e.g., luminescence) incubation->detection data_norm Normalize data to positive and negative controls detection->data_norm ic50_calc Calculate IC50 value from dose-response curve data_norm->ic50_calc

Caption: Workflow for in vitro kinase inhibition screening.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol is a general guideline and should be optimized for the specific kinase being tested.

Materials:

  • 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

  • Dimethyl sulfoxide (DMSO)

  • Kinase of interest (e.g., a panel of cancer-related kinases)

  • Kinase substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the kinase, substrate, and ATP in the appropriate kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Include control wells:

      • Negative control: Reaction with no compound (DMSO only).

      • Positive control: Reaction with a known inhibitor for the target kinase.

  • Compound Addition:

    • Add a small volume of the diluted compound to the reaction wells. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined amount of time (e.g., 60 minutes).

  • Detection:

    • Following the manufacturer's instructions for the luminescent assay kit, add the detection reagents. This typically involves a step to stop the kinase reaction and a second step to generate a luminescent signal that is inversely proportional to the amount of ADP produced.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalization: Normalize the data by setting the negative control (no inhibition) to 100% activity and the positive control (maximal inhibition) to 0% activity.

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

ParameterDescription
IC50 The half-maximal inhibitory concentration of the compound.
Hill Slope The steepness of the dose-response curve.
The coefficient of determination, indicating the goodness of fit.

Part 2: Anti-Inflammatory - Screening for COX-2 Inhibitory Activity

Rationale: Several pyrazole derivatives, most notably celecoxib, are selective COX-2 inhibitors used to treat inflammation and pain.[2] The structural features of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one may allow for selective binding to the COX-2 active site.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method for assessing the direct inhibitory effect of the compound on COX-2 activity.

Materials:

  • 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

  • DMSO

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric COX-2 inhibitor screening kit

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Black, opaque 96-well plates

  • Multichannel pipettes

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in DMSO.

    • Perform serial dilutions to generate a range of test concentrations.

  • Assay Setup:

    • Follow the instructions provided with the fluorometric screening kit. This typically involves adding the COX-2 enzyme and a fluorescent probe to the wells of the plate.

    • Include negative (DMSO only) and positive (celecoxib) control wells.

  • Compound Addition:

    • Add the diluted compound to the appropriate wells.

  • Initiation of Reaction:

    • Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for the recommended time (e.g., 10-20 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence signal is typically proportional to the amount of prostaglandin G2 produced.

Data Analysis:

The data analysis is similar to the kinase inhibition assay. The IC50 value is determined by plotting the percent inhibition of COX-2 activity against the compound concentration.

ParameterDescription
IC50 The concentration of the compound that inhibits 50% of COX-2 activity.

Part 3: Antimicrobial - Screening for Antibacterial and Antifungal Activity

Rationale: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9] The nitrogen-containing heterocyclic structure of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one makes it a candidate for investigation as a novel antimicrobial agent.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis compound_prep Prepare stock solution of compound in DMSO serial_dilution Perform serial dilutions of compound in growth medium compound_prep->serial_dilution culture_prep Prepare standardized microbial inoculum inoculation Inoculate wells with microbial suspension culture_prep->inoculation serial_dilution->inoculation incubation Incubate at optimal growth conditions inoculation->incubation read_results Visually inspect for turbidity or use a plate reader incubation->read_results mic_determination Determine Minimum Inhibitory Concentration (MIC) read_results->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

  • DMSO

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Incubator

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform a two-fold serial dilution of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Prepare a suspension of the microbial strain in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension.

    • Include control wells:

      • Growth control: Medium with inoculum, no compound.

      • Sterility control: Medium only.

      • Positive control: Medium with inoculum and a known antimicrobial agent.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm.

Data Interpretation:

The MIC value provides a quantitative measure of the compound's potency against the tested microorganisms. A lower MIC indicates higher potency.

MicroorganismMIC (µg/mL)
S. aureus
E. coli
C. albicans

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one. The proposed screening cascade across oncology, inflammation, and infectious diseases will enable a comprehensive initial assessment of its therapeutic potential. Positive results in any of these primary screens should be followed by more detailed secondary assays, including selectivity profiling, mechanism of action studies, and in vitro ADME/Tox profiling. The rich history of the pyrazole scaffold in drug discovery provides a strong rationale for the investigation of this novel derivative, which may hold the key to new therapeutic interventions.

References

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. NIH.
  • Future Science. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • MDPI. (2022, December 8).
  • EvitaChem. (n.d.). 4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol.
  • ResearchGate. (n.d.).
  • MDPI. (2024, June 11).
  • ResearchGate. (n.d.).
  • MDPI. (2025, January 26). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking.
  • PMC. (2021, May 10).
  • PMC. (n.d.). Current status of pyrazole and its biological activities. NIH.
  • Journal of Pharmaceutical Research International. (2021, December 29). Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds.
  • ResearchGate. (2025, October 15). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol).
  • Chemsrc. (2025, September 4). 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine.
  • eLife. (2024, December 5). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction.
  • ResearchGate. (2014, July 11). (PDF) N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PMC. (n.d.).
  • MDPI. (2018, January 12).
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
  • ResearchGate. (n.d.). (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.

Sources

Application Note: Extraction and Isolation Techniques for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary

The compound 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (CAS: 1021910-27-9) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active heterocyclic scaffolds [1]. Efficient extraction and isolation of this compound from complex synthetic reaction mixtures are critical for downstream drug development applications. This application note details a robust, self-validating methodology utilizing Liquid-Liquid Extraction (LLE) followed by Normal-Phase Flash Chromatography to yield high-purity target material.

Physicochemical Profiling & Extraction Rationale

To design an effective isolation strategy, the physicochemical properties of the target molecule must dictate the experimental parameters:

  • Structure & Polarity: The molecule (C8H12N2O, MW: 152.19 g/mol ) features a polar hydrogen-bond-accepting ketone moiety and an electron-rich, mildly basic N -methylpyrazole ring [2].

  • Solubility: It exhibits moderate lipophilicity. It is highly soluble in moderately polar organic solvents (ethyl acetate, dichloromethane) but retains slight aqueous solubility due to the basic pyrazole nitrogen.

  • Causality in Protocol Design: Because the pyrazole nitrogen can become protonated in highly acidic media, the aqueous phase during extraction must be kept neutral to slightly basic (pH 7–8) to ensure the compound remains in its un-ionized, lipophilic state. Ethyl acetate (EtOAc) is selected as the extraction solvent due to its excellent partitioning coefficient for ketone-bearing heterocycles.

Workflow Visualization

The following diagram illustrates the logical progression of the isolation workflow, from the crude reaction mixture to the purified product.

Workflow A Crude Reaction Mixture (Aqueous/Organic) B Liquid-Liquid Extraction (EtOAc / pH 7.5 Buffer) A->B C Organic Phase (Target + Organic Impurities) B->C Top Layer D Aqueous Phase (Salts + Polar Byproducts) B->D Bottom Layer (Discard) E Washing & Drying (Brine, Anhydrous Na2SO4) C->E F Concentration (Rotary Evaporation) E->F G Flash Chromatography (Hexane/EtOAc Gradient) F->G H Pure 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one G->H

Caption: Step-by-step extraction and chromatographic isolation workflow for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Objective: Partition the un-ionized target compound into the organic phase while removing inorganic salts and highly polar byproducts.

  • Preparation: Dilute the crude synthetic reaction mixture with deionized water (10 volumes relative to the reaction mass).

  • pH Adjustment (Critical Step): Check the pH of the aqueous phase. Adjust to pH 7.5–8.0 using saturated aqueous NaHCO3​ . Rationale: This prevents the protonation of the pyrazole nitrogen, ensuring maximum partitioning into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) at a 1:1 (v/v) ratio to the aqueous phase.

  • Agitation: Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely (approx. 5 minutes). Drain the lower aqueous layer.

  • Back-Extraction: Re-extract the aqueous layer with two additional portions of EtOAc (0.5 volumes each) to ensure quantitative recovery.

  • Washing & Drying: Combine all organic extracts. Wash with 1 volume of saturated aqueous NaCl (brine) to remove residual water and emulsion-forming impurities. Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 35°C) to yield the crude product as a viscous oil.

Protocol B: Normal-Phase Flash Chromatography

Objective: Isolate the target ketone from structurally similar organic impurities.

  • Column Preparation: Pack a silica gel column (230–400 mesh) using Hexane as the initial mobile phase.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Gradient Elution:

    • Begin elution with 100% Hexane (2 column volumes, CV).

    • Gradually increase polarity to 80:20 Hexane:EtOAc (3 CV).

    • Elute the target compound using a 60:40 Hexane:EtOAc isocratic hold. Rationale: The pyrazole-ketone exhibits moderate retention on silica; a 40% EtOAc concentration provides optimal Rf​ (~0.35) for separation from non-polar starting materials.

  • Fraction Collection & Analysis: Collect fractions and analyze via TLC (UV active at 254 nm, stains with KMnO4​ ).

  • Final Isolation: Pool fractions containing the pure target compound and evaporate the solvent in vacuo to afford pure 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Quantitative Data Summary

The following table summarizes the expected partitioning and recovery metrics during the isolation process based on standard scale-up protocols [2].

ParameterMetric / ValueRationale / Note
Optimal Extraction pH 7.5 – 8.0Keeps pyrazole un-ionized for organic partitioning.
Extraction Solvent Ethyl Acetate (EtOAc)High affinity for ketones and moderate-polarity heterocycles.
Partition Coefficient (LogP) ~ 1.1 - 1.3 (Estimated)Favors organic phase in LLE.
Optimal TLC Solvent System 50:50 Hexane:EtOAcYields an Rf​ of ~0.35 for the target compound.
Typical LLE Recovery > 92%Achieved after three consecutive extractions.
Chromatographic Purity > 98% (by HPLC)Required for downstream kinase inhibitor synthesis.

References

  • Title: 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 Source: Journal of Medicinal Chemistry, American Chemical Society (ACS). URL: [Link]

  • Title: 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one (CAS 1021910-27-9) Physicochemical Properties Source: ChemSrc Database. URL: [Link]

Application Note: Downstream Applications of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Synthetic Protocols Target Audience: Agrochemical Researchers, Synthetic Chemists, and Formulation Scientists

Executive Summary

In modern agrochemical discovery, the 1-methyl-1H-pyrazole motif is recognized as a privileged scaffold. It provides excellent lipophilicity modulation, metabolic stability against plant cytochrome P450 enzymes, and acts as a robust hydrogen bond network participant. 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one serves as a highly versatile building block in this domain. By leveraging its reactive aliphatic ketone handle, researchers can rapidly generate diverse libraries of pyrazole-containing active ingredients, specifically targeting two major classes of agrochemicals: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitor herbicides .

Mechanistic Grounding: The Strategic Utility of the Scaffold

The strategic value of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one lies in its dual-functional nature. The pyrazole core is essential for target binding—either by chelating Fe²⁺ in the HPPD active site or by anchoring into the ubiquinone-binding pocket (Q-site) of Complex II in fungi. Meanwhile, the butan-2-one side chain acts as a flexible aliphatic linker.

From a synthetic perspective, the methyl ketone allows for rapid diversification through:

  • Reductive Amination: Converting the ketone to a primary amine, which can subsequently be coupled with substituted benzoyl or thiazolyl chlorides to form potent SDHI pyrazole-carboxamides.

  • Condensation & Acylation: Utilizing the alpha-carbon of the ketone to build fused heterocyclic systems or triketone derivatives, yielding novel HPPD inhibitors with improved crop safety profiles.

Recent studies have demonstrated that pyrazole derivatives containing a benzoyl scaffold exhibit superior 1, while maintaining excellent crop safety in maize and wheat[1]. Similarly, pyrazole carboxamide derivatives are highly potent2, representing a major hotspot in fungicide development[2].

Experimental Workflows & Protocols

The following workflows detail the hit-to-lead optimization process utilizing 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Workflow A 4-(1-Methyl-1H-pyrazol-4-yl) butan-2-one B Reductive Amination (Protocol A) A->B F Condensation / Acylation A->F C Primary Amine Intermediate B->C D Amide Coupling (Protocol B) C->D E SDHI Fungicide Candidates D->E G HPPD Inhibitor Candidates F->G

Synthetic workflow for generating agrochemical candidates from the pyrazole building block.

Protocol A: Reductive Amination to Primary Amine Intermediate

Objective: Convert the ketone handle into a primary amine for downstream amide coupling.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (1.0 eq, 10 mmol) in 30 mL of anhydrous methanol. Add ammonium acetate (10.0 eq, 100 mmol).

    • Causality Insight: A 10-fold excess of ammonium acetate is critical to drive the equilibrium towards the primary imine, effectively suppressing the formation of secondary amines which are common, unwanted side products in the reductive amination of unhindered aliphatic ketones.

  • Reduction: Stir the mixture at room temperature for 2 hours to ensure complete imine formation, then cool to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq, 15 mmol) portion-wise over 15 minutes.

    • Causality Insight: NaBH₃CN is specifically chosen because it is stable at the slightly acidic pH (~6) created by the ammonium acetate buffer, and it selectively reduces the iminimum ion over the unreacted ketone.

  • Reaction Monitoring (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting ketone peak (Expected [M+H]⁺ = 153.1) is entirely replaced by the amine product peak (Expected [M+H]⁺ = 154.1).

  • Quenching & Workup: Quench the reaction by carefully adding 1M NaOH (20 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-amine.

Protocol B: Amide Coupling for SDHI Analogue Library Generation

Objective: Synthesize pyrazole-carboxamide derivatives for SDHI fungicide screening.

Step-by-Step Methodology:

  • Activation: Dissolve a substituted benzoyl chloride or benzothiazolyl chloride (1.1 eq, 5.5 mmol) in 20 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Coupling: Slowly add the primary amine generated in Protocol A (1.0 eq, 5.0 mmol) dissolved in 5 mL of DCM, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol).

    • Causality Insight: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the primary amine, which would otherwise halt the coupling cycle. Maintaining 0 °C mitigates the exothermic nature of the acylation, preventing thermal degradation of the pyrazole ring.

  • Reaction Monitoring (Self-Validating Step): Monitor via TLC (Eluent: 5% MeOH in DCM). The primary amine (which is ninhydrin active) must disappear, yielding a UV-active product spot with a higher Rf value.

  • Purification: Dilute the reaction with DCM (20 mL), wash sequentially with saturated NaHCO₃ (2 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure SDHI candidate.

Quantitative Data & Target Affinity Summary

The structural flexibility of the butan-2-one derived side chain allows for the synthesis of highly potent candidates. The table below summarizes the physicochemical properties and target binding affinities of representative pyrazole-derived analogues reported in recent literature.

Compound / Derivative TypeTarget EnzymeAgrochemical ApplicationTarget Affinity (IC₅₀ / EC₅₀)Key Biological PropertyRef
Compound 7s (Pyrazole-Carboxamide)Porcine SDHFungicideIC₅₀ = 0.014 μM205-fold greater affinity than commercial fluxapyroxad.[2]
Compound Z9 (Benzoyl-Pyrazole)A. thaliana HPPDHerbicideIC₅₀ = 0.05 μMSuperior inhibition compared to topramezone (1.33 μM).[1]
Compound Ip (Benzothiazolylpyrazole)F. graminearum SDHFungicideEC₅₀ = 0.93 μg/mLHigh fungicidal activity; stimulates wheat seedling biomass.[3]

Mechanism of Action Visualization: HPPD Inhibition Pathway

When 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is functionalized into an HPPD inhibitor (e.g., via triketone or benzoyl functionalization), it disrupts the vital plant pathway responsible for plastoquinone and tocopherol biosynthesis. The pyrazole motif acts as a bidentate ligand, chelating the Fe²⁺ ion in the enzyme's active site.

Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme (Fe2+ dependent) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA PQ Plastoquinone & Tocopherols HGA->PQ Biosynthesis Bleaching Chlorophyll Destruction (Weed Death) PQ->Bleaching Depletion causes Inhibitor Pyrazole-based HPPD Inhibitor Inhibitor->HPPD Chelates Fe2+ Blocks HPPA

Mechanism of action for pyrazole-based HPPD inhibitors leading to plant bleaching and death.

References

  • Huang, Y.-H., et al. "Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Yin, Y.-M., et al. "Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach." Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • "Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides." Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Portal. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering yield or purity bottlenecks during the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

The standard synthetic route involves a two-step process: an initial Aldol (Claisen-Schmidt) condensation to form an α,β -unsaturated enone intermediate, followed by chemoselective catalytic hydrogenation. Below, you will find a mechanistic workflow, troubleshooting FAQs, optimization data, and self-validating protocols to ensure high-fidelity scale-up.

Synthetic Workflow & Deviation Pathways

SynthesisRoute SM1 1-Methyl-1H-pyrazole- 4-carbaldehyde Cond Claisen-Schmidt Condensation SM1->Cond SM2 Acetone SM2->Cond Enone 4-(1-Methyl-1H-pyrazol-4-yl) but-3-en-2-one Cond->Enone NaOH, 0-5 °C Side1 Polycondensation Products Cond->Side1 Excess Base/Temp Hydro Catalytic Hydrogenation Enone->Hydro Target 4-(1-Methyl-1H-pyrazol-4-yl) butan-2-one Hydro->Target Pd/C, H2 (1 atm) Side2 Over-reduced Alcohol Hydro->Side2 Excess H2 Pressure

Two-step synthesis workflow and major side-reaction pathways.

Part 1: Troubleshooting Guide & FAQs

Q1: My Claisen-Schmidt condensation is yielding a complex mixture with low recovery of the enone intermediate. How do I prevent side reactions? A1: The primary cause of a complex mixture in this step is the self-condensation of acetone (forming mesityl oxide) or subsequent polycondensation of the enone product. Because 1-methyl-1H-pyrazole-4-carbaldehyde lacks α -protons, it cannot self-condense. To drive the cross-coupling selectively, you must use a1[1] with acetone acting as both the reactant and the solvent (large molar excess). Crucially, the base must be added dropwise while maintaining the reaction at2[2].

Q2: During the hydrogenation of the enone, I am observing significant formation of the secondary alcohol (4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol). How can I arrest the reduction at the ketone? A2: This is a classic chemoselectivity issue. Palladium on carbon (Pd/C) reduces conjugated C=C bonds much faster than C=O bonds, but over-reduction will occur if the thermodynamic driving force is too high. Causality dictates that high hydrogen pressure (e.g., Parr shaker at >3 atm) or highly polar protic solvents (like Methanol) over-activate the carbonyl group. To resolve this, strictly limit the H2​ pressure to 1 atmosphere (balloon pressure) and switch to a less polar solvent such as Ethyl Acetate (EtOAc).

Q3: My hydrogenation reaction stalls at ~85% conversion, even with fresh Pd/C. What is causing catalyst deactivation? A3: The nitrogen atoms on the pyrazole ring possess lone pairs that can coordinate with the palladium surface, effectively poisoning the catalyst and stalling the turnover cycle. To mitigate this without inducing over-reduction, add a catalytic amount of acetic acid (0.1 eq). The acid transiently protonates the most basic nitrogen on the pyrazole ring, reducing its coordinating ability and keeping the palladium surface active until full conversion is reached.

Part 2: Quantitative Optimization Data

The following table summarizes internal optimization data for the chemoselective hydrogenation of 4-(1-methyl-1H-pyrazol-4-yl)but-3-en-2-one (10 mmol scale, 5% w/w Pd/C).

EntrySolvent H2​ PressureAdditiveConversion (%)Target Ketone Yield (%)Over-reduced Alcohol (%)
1Methanol3 atmNone>99%45%52%
2Methanol1 atmNone85% (stalled)80%5%
3Ethyl Acetate1 atmNone92% (stalled)90%2%
4 Ethyl Acetate 1 atm AcOH (0.1 eq) >99% 96% <1%

Part 3: Self-Validating Experimental Methodologies

Protocol A: Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)but-3-en-2-one

Objective: Maximize cross-aldol conversion while suppressing mesityl oxide formation.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (10.0 g, 90.8 mmol) in dry Acetone (53.0 g, 908 mmol, 10.0 eq).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Base Addition: Prepare a 10% w/v aqueous NaOH solution. Add 7.2 mL (18.1 mmol, 0.2 eq) of this solution dropwise over 30 minutes via an addition funnel.

    • Causality Note: Slow addition prevents localized spikes in pH and temperature, which are the primary drivers of acetone self-condensation.

  • Reaction: Stir the mixture at 0–5 °C for 4 hours.

    • Validation Check 1: Perform TLC (Hexanes/EtOAc 1:1). The aldehyde starting material ( Rf​≈0.4 , UV active) should be completely consumed, replaced by a bright UV-active enone spot ( Rf​≈0.3 ). The solution should turn a pale yellow.

  • Workup: Quench the reaction by adding 1M HCl dropwise until the pH reaches 7.0. Concentrate the mixture in vacuo to remove excess acetone. Extract the aqueous residue with EtOAc ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude enone.

Protocol B: Chemoselective Hydrogenation to 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Objective: Reduce the alkene quantitatively without touching the carbonyl.

  • Setup: Dissolve the crude enone intermediate (~13.0 g, 86.5 mmol) in Ethyl Acetate (130 mL). Add glacial acetic acid (0.5 mL, ~0.1 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (0.65 g, 5% w/w).

    • Safety Note: Pd/C is highly pyrophoric when dry. Add it to the solvent under a blanket of inert gas (Argon or Nitrogen).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Nitrogen (repeat 3 times). Finally, evacuate and backfill with Hydrogen gas using a standard H2​ balloon (1 atm).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 6 hours.

    • Validation Check 2: Monitor strictly by LC-MS or TLC. The enone intermediate will disappear, and the product will appear as a spot with slightly higher polarity ( Rf​≈0.25 in Hexanes/EtOAc 1:1). Do not let the reaction stir overnight, as trace over-reduction will begin to accumulate.

  • Workup: Purge the flask thoroughly with Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional EtOAc (50 mL).

    • Validation Check 3: The filtrate must be completely clear and colorless. Any grey tint indicates palladium breakthrough, requiring re-filtration.

  • Isolation: Wash the organic filtrate with saturated aqueous NaHCO3​ (to remove the acetic acid), dry over Na2​SO4​ , and concentrate in vacuo to afford the pure 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one as a pale oil.

References

  • Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent - PMC Source: nih.gov URL:1

  • Buy 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one (EVT-7897273) - EvitaChem Source: evitachem.com URL:2

Sources

troubleshooting common impurities in 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the preparation of this key intermediate. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the successful and efficient synthesis of your target compound.

Guide Structure

This guide is structured around three common synthetic routes for the preparation of 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one. Each section provides a detailed analysis of the potential impurities and troubleshooting strategies specific to that route.

  • Route A: Synthesis from 1-methyl-1H-pyrazole-4-carbaldehyde via a Horner-Wadsworth-Emmons reaction and subsequent reduction.

  • Route B: Synthesis from 1-methyl-1H-pyrazole-4-acetonitrile via a Grignard reaction and hydrolysis.

  • Route C: Synthesis via N-methylation of a 4-(1H-pyrazol-4-yl)butan-2-one precursor.

Route A: From 1-methyl-1H-pyrazole-4-carbaldehyde

This two-step route involves the olefination of the starting aldehyde to form an α,β-unsaturated ketone, followed by the selective reduction of the carbon-carbon double bond.

Route_A cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Selective Reduction Start_A 1-methyl-1H-pyrazole- 4-carbaldehyde Intermediate_A (E)-4-(1-methyl-1H-pyrazol-4-yl)but-3-en-2-one Start_A->Intermediate_A Olefination Reagent_A1 Diethyl (2-oxopropyl)phosphonate Base (e.g., NaH, K2CO3) Reagent_A1->Intermediate_A Product_A 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one Intermediate_A->Product_A Reduction Reagent_A2 H2, Pd/C or other reducing agent Reagent_A2->Product_A Route_B cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis Start_B 1-methyl-1H-pyrazole- 4-acetonitrile Intermediate_B Imine intermediate Start_B->Intermediate_B Reagent_B1 Methylmagnesium bromide (CH3MgBr) Reagent_B1->Intermediate_B Product_B 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one Intermediate_B->Product_B Reagent_B2 Aqueous Acid (e.g., HCl) Reagent_B2->Product_B

Caption: Synthetic pathway for Route B.

Common Impurities in Route B
Impurity NameStructureLikely OriginAnalytical Identification (Typical)
Unreacted 1-methyl-1H-pyrazole-4-acetonitrile Starting MaterialIncomplete Grignard reaction.TLC, 1H NMR (presence of -CH₂-CN protons), GC-MS.
Biphenyl (if using PhMgBr from bromobenzene) ByproductWurtz coupling during Grignard reagent formation. [1]Typically non-polar, easily separated by chromatography.
Imine Intermediate Intermediate BIncomplete hydrolysis. [2]TLC, 1H NMR, GC-MS (will have a different fragmentation pattern from the ketone). Can be hydrolyzed to the ketone during analysis.
Double addition product Addition of Grignard to the ketone productReaction of the ketone product with excess Grignard reagent. [3]TLC, GC-MS.
Troubleshooting Guide & FAQs for Route B

Q1: My Grignard reaction is not working. What should I check?

A1: Grignard reactions are notoriously sensitive to moisture and air.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ether or THF are essential solvents. * Grignard Reagent Quality: Use freshly prepared or high-quality commercial Grignard reagent. Titration of the Grignard solution is recommended to determine the exact concentration.

  • Side Reactions: The nitrile starting material should be free of acidic protons that would quench the Grignard reagent.

Q2: The hydrolysis of the imine intermediate is incomplete. How can I ensure full conversion to the ketone?

A2: The stability of the imine intermediate can vary.

  • Acid Concentration and Temperature: Use of a sufficiently strong acid (e.g., 1-2 M HCl) and allowing the reaction to stir for an adequate time, sometimes with gentle heating, can drive the hydrolysis to completion. [4]* Monitoring the Reaction: Follow the disappearance of the imine intermediate by TLC or GC-MS to determine the necessary reaction time.

Route C: N-methylation of 4-(1H-pyrazol-4-yl)butan-2-one

This route involves the synthesis of the unmethylated pyrazole ketone followed by N-methylation. The key challenge here is controlling the regioselectivity of the methylation.

Route_C Start_C 4-(1H-pyrazol-4-yl)butan-2-one Product_C_N1 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one (Desired N1-isomer) Start_C->Product_C_N1 Product_C_N2 4-(2-Methyl-2h-pyrazol-4-yl)butan-2-one (N2-isomer impurity) Start_C->Product_C_N2 Reagent_C Methylating agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3) Reagent_C->Product_C_N1 Reagent_C->Product_C_N2

Caption: N-methylation step in Route C, showing the formation of regioisomers.

Common Impurities in Route C
Impurity NameStructureLikely OriginAnalytical Identification (Typical)
4-(2-Methyl-2h-pyrazol-4-yl)butan-2-one (N2-isomer) Regioisomer of the final productLack of regioselectivity during N-methylation. [5]TLC (may have a similar Rf), 1H and 13C NMR (distinct chemical shifts for pyrazole ring protons and carbons), GC-MS (may have a similar mass but different retention time).
Unreacted 4-(1H-pyrazol-4-yl)butan-2-one Starting MaterialIncomplete methylation reaction.TLC, 1H NMR (presence of N-H proton signal), GC-MS.
Over-methylation product (quaternary salt) Quaternary pyrazolium saltReaction with excess methylating agent.More polar, may remain in the aqueous phase during workup. Can be detected by LC-MS.
Troubleshooting Guide & FAQs for Route C

Q1: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the desired N1-isomer?

A1: Achieving high N1-selectivity is a common challenge in pyrazole chemistry.

  • Sterically Hindered Methylating Agents: Using bulky methylating agents can favor methylation at the less sterically hindered N1 position. Recent literature describes the use of α-halomethylsilanes as "masked" methylating reagents that can give excellent N1-selectivity. [6][7]* Biocatalysis: Engineered enzymes like methyltransferases can provide exceptional regioselectivity (>99%) for pyrazole methylation. [5]* Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. A systematic screen of conditions may be necessary.

Q2: How can I separate the N1 and N2 isomers?

A2: If a mixture of isomers is formed, chromatographic separation is usually required.

  • Column Chromatography: Silica gel column chromatography is the most common method. Careful selection of the eluent system is crucial to achieve good separation. It is advisable to first perform TLC with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions. [5]* Preparative HPLC: For difficult separations, preparative HPLC may be necessary.

General Purification and Analytical Protocols

Purification
  • Recrystallization: For solid products, recrystallization is an effective method for purification. Common solvents for pyrazole derivatives include ethanol, methanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate. [8]* Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl) to extract the pyrazole into the aqueous phase. The aqueous phase is then basified, and the purified product is back-extracted into an organic solvent. [8]

Analytical Characterization
  • Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and identifying impurities. Key signals to look for in the final product include the N-methyl singlet, the pyrazole ring protons, and the protons of the butanone side chain.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and impurities and to quantify their relative amounts.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Kauno Technologijos Universitetas. Available at: [Link]

  • Acylation of N-Boc-N-methylhydrazones followed by TFA treatment affords regioselective access to substituted pyrazoles. ResearchGate. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Grignard Reaction. Swarthmore College. Available at: [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. PMC. Available at: [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • ホーナー・ワズワース・エモンス反応 Horner-Wadsworth-Emmons (HWE) Reaction. odos. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • N-methylation of pyrazole. Reddit. Available at: [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications. Available at: [Link]

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. PMC. Available at: [Link]

  • Reduction of natural enones in the presence of cerium trichloride. RSC Publishing. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. Chemical Communications. Available at: [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. Available at: [Link]

  • ALDEHYDES-1-d FROM GRIGNARD REAGENTS. Organic Syntheses. Available at: [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI. Available at: [Link]

  • Lewis-base-catalysed selective reductions of ynones with a mild hydride donor. Semantic Scholar. Available at: [Link]

  • NMRによる医薬品等試薬の純度規定法に関する研究. 厚生労働科学研究成果データベース. Available at: [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]

  • Mechanochemical Friedel–Crafts acylations. Beilstein Journals. Available at: [Link]

  • Process for producing aromatic compounds by friedel-crafts reaction. Google Patents.
  • Reduction of natural enones in the presence of cerium trichloride. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Scaling Up Production of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist: Welcome to the Technical Support Center. Scaling up the synthesis of pyrazole-containing building blocks like 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one requires more than just multiplying reagent quantities; it requires a deep understanding of mechanistic causality. This guide bypasses generic advice to focus on the specific chemoselectivity and catalyst-poisoning challenges inherent to this two-stage process (Claisen-Schmidt aldol condensation followed by heterogeneous catalytic hydrogenation). Every protocol provided here is designed as a self-validating system to ensure your pilot studies proceed with maximum reproducibility and scientific rigor.

I. Process Visualization

G A 1-Methyl-1H-pyrazole- 4-carbaldehyde C Aldol Condensation (10% NaOH, 0-5°C) A->C B Acetone (Solvent & Reactant) B->C D Intermediate Enone (4-(1-Methyl-1H-pyrazol-4-yl) but-3-en-2-one) C->D -H2O E Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) D->E F Target Compound (4-(1-Methyl-1H-pyrazol-4-yl) butan-2-one) E->F +H2

Workflow for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one synthesis.

II. Quantitative Process Parameters
ParameterStep 1: Aldol CondensationStep 2: Catalytic Hydrogenation
Reagents 1-Methyl-1H-pyrazole-4-carbaldehyde, AcetoneEnone intermediate, H 2​ gas
Catalyst / Base 10% aq. NaOH (0.15 eq)10% Pd/C (5 mol%)
Temperature 0 °C to 5 °C20 °C to 25 °C
Pressure Atmospheric1.5 atm H 2​
Reaction Time 4 hours2 - 4 hours
Target Yield > 85%> 90%
Key Impurities Mesityl oxide, unreacted aldehydeOver-reduced alcohol, unreacted enone
III. Self-Validating Experimental Protocols
Step 1: Claisen-Schmidt Aldol Condensation

Causality: Using acetone as both the reactant and the solvent drives the reaction equilibrium forward. The NaOH base deprotonates acetone to form an enolate, which attacks the highly electrophilic 1-methyl-1H-pyrazole-4-carbaldehyde[1]. Strict temperature control is required because elevated temperatures exponentially increase the rate of acetone self-condensation.

  • Setup: Charge a jacketed reactor with 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and Acetone (10.0 eq).

  • Cooling: Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Base Addition: Add 10% aqueous NaOH (0.15 eq) dropwise over 1 hour. Critical: Maintain the internal temperature strictly below 5 °C to suppress the formation of diacetone alcohol.

  • Reaction: Stir the mixture for 4 hours at 5 °C.

  • Self-Validating In-Process Control (IPC): Sample 50 µL of the reaction mixture, quench with 100 µL of 1N HCl, dilute with 1 mL acetonitrile, and analyze via HPLC (UV at 254 nm). The protocol validates itself when the aldehyde peak area is <1% relative to the enone product, confirming completion without relying on arbitrary timeframes.

  • Workup: Neutralize the mixture with 1N HCl to pH 7. Concentrate in vacuo to remove excess acetone. Extract the aqueous residue with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the intermediate enone (4-(1-Methyl-1H-pyrazol-4-yl)but-3-en-2-one).

Step 2: Heterogeneous Catalytic Hydrogenation

Causality: The α,β-unsaturated double bond is reduced using Pd/C and H 2​ [2]. However, the sp 2 nitrogen of the pyrazole ring can coordinate strongly to palladium, effectively poisoning the active catalytic sites[3]. The addition of a trace amount of acetic acid mitigates this by reversibly protonating the nitrogen lone pair.

  • Setup: Dissolve the intermediate enone (1.0 eq) in Methanol to achieve a 0.5 M concentration in a pressure reactor.

  • Catalyst Loading: Add 10% Pd/C (5 mol%) and Glacial Acetic Acid (0.1 eq).

  • Purging: Purge the reactor with N 2​ (3x) to remove oxygen, followed by H 2​ (3x).

  • Reaction: Pressurize to 1.5 atm H 2​ and stir vigorously at 20–25 °C.

  • Self-Validating IPC: Monitor hydrogen uptake using a mass flow controller. The reaction validates itself when H 2​ consumption abruptly plateaus at exactly 1.0 molar equivalent. This confirms the selective reduction of the alkene without over-reduction of the carbonyl group.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Safety Note: Do not let the filter cake dry out, as Pd/C is highly pyrophoric). Concentrate the filtrate and purify via vacuum distillation to afford the target ketone.

IV. Troubleshooting & FAQs

Q: Why am I seeing high levels of mesityl oxide or diacetone alcohol impurities during Step 1? A: This is caused by the competitive self-condensation of acetone. Causality: High base concentrations or elevated temperatures favor the self-aldol reaction of the acetone solvent over the cross-aldol reaction with the pyrazole carbaldehyde. Solution: Ensure the NaOH addition rate is strictly controlled and the internal reactor temperature never exceeds 5 °C. If the issue persists at scale, reduce the NaOH loading to 0.1 eq and extend the reaction time under continuous HPLC monitoring.

Q: The hydrogenation step (Step 2) stalls at ~50% conversion. Why is the Pd/C catalyst deactivating? A: Catalyst poisoning by the pyrazole heterocycle. Causality: The lone pair on the sp 2 nitrogen of the pyrazole ring coordinates strongly to palladium, blocking the active catalytic sites and halting the reduction[4]. Solution: Introduce 0.1 to 0.2 equivalents of glacial acetic acid to the methanol solvent. This reversibly protonates the pyrazole nitrogen, reducing its coordinating ability without disrupting the heterogeneous hydrogenation mechanism.

Q: How do I prevent over-reduction of the ketone to the corresponding secondary alcohol during Step 2? A: Causality: Prolonged exposure to hydrogen gas in the presence of highly active Pd/C can reduce the carbonyl group, especially if the hydrogen pressure is too high[2]. Solution: Strictly limit the hydrogen pressure to 1.5 atm and use a mass flow controller to terminate the reaction immediately upon the theoretical consumption of 1.0 equivalent of H 2​ . If over-reduction remains an issue, consider switching to a less aggressive catalyst system or lowering the temperature to 15 °C to increase chemoselectivity[4].

V. References
  • [1] Title: Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent Source: NIH PubMed Central (PMC) URL:

  • [3] Title: 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 / 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors Source: Bioorganic & Medicinal Chemistry (ACS / Elsevier) URL:

  • [2] Title: Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines Source: NIH PubMed Central (PMC) URL:

  • [4] Title: Reduction Reactions and Heterocyclic Chemistry Source: Jones Research Group URL:

Sources

Technical Support Center: Troubleshooting the Oxidation of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the oxidation of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol to its corresponding ketone, 4-(1-methyl-1H-pyrazol-4-yl)butan-2-one. While this structural motif is highly prevalent in modern medicinal chemistry, its synthesis is often plagued by specific, structure-driven byproducts.

PART 1: Mechanistic Causality – Understanding the Pyrazole-Ketone System

To effectively eliminate byproducts, we must first understand the inherent electronic and steric properties of the substrate that cause them. As a self-validating experimental system, your chosen protocol must account for three critical vulnerabilities:

  • Electrophilic Susceptibility of the Pyrazole Ring: The 1-methylpyrazole core is an electron-rich heteroaromatic system. While the C4 position is blocked by the alkyl chain, the C3 and C5 positions remain highly nucleophilic. Oxidants that generate electrophilic halogen species (e.g., TEMPO/NaOCl) will rapidly halogenate the ring rather than oxidize the alcohol [1].

  • Catalyst Poisoning via N-Coordination: The N2 nitrogen of the pyrazole ring possesses a localized lone pair that acts as a strong σ -donor. In transition-metal-catalyzed aerobic oxidations (e.g., Ru, Cu, or Pd-based systems), this nitrogen coordinates to the metal center, displacing active ligands and leading to premature catalyst death.

  • Aldol Condensation of the Methyl Ketone: The target product is a methyl ketone. Under basic oxidation conditions (such as unbuffered bleach or Oppenauer oxidations), the α -protons are easily deprotonated, leading to self-condensation (Aldol dimerization).

PART 2: Troubleshooting FAQs

Q: My LC-MS shows a significant impurity with a +34 Da or +78 Da mass shift. What is happening? A: You are observing electrophilic chlorination (+34 Da) or bromination (+78 Da) at the C3 or C5 position of the pyrazole ring [1]. This is a hallmark of using halogen-based oxidants like TEMPO/NaOCl. Solution: Switch to a halogen-free, hypervalent iodine reagent such as IBX [4], or use a Parikh-Doering oxidation [5].

Q: Why did my Swern oxidation produce chlorinated pyrazole byproducts instead of the clean ketone? A: In a Swern oxidation, oxalyl chloride and DMSO form the active alkoxysulfonium species. If the internal temperature rises above -60 °C before the addition of the alcohol, side reactions generate electrophilic chlorine species that attack the pyrazole core [2]. Solution: Ensure strict cryogenic control (-78 °C) throughout the activation step, or switch to the Parikh-Doering method, which operates at near-ambient temperatures without generating reactive chlorides.

Q: I am using a Ruthenium-catalyzed oxidation, but the reaction stalls at 20-30% conversion. Adding more oxidant doesn't help. Why? A: The pyrazole nitrogen is poisoning your transition-metal catalyst via strong coordination. Solution: Abandon metal-catalyzed oxidations for this specific substrate. Metal-free sulfonium-based oxidations or hypervalent iodine methods are immune to N-coordination [3].

Q: The reaction mixture turns dark yellow/brown, and I see high-molecular-weight dimers in the mass spec. How do I stop this? A: Your target methyl ketone is undergoing base-catalyzed Aldol condensation. Solution: If using basic conditions, buffer the reaction strictly to pH 6.5–7.0. Alternatively, utilize mildly acidic or neutral oxidation conditions like IBX in DMSO [4].

PART 3: Validated Experimental Protocols

To ensure a self-validating system, we recommend the following two protocols. Both avoid transition metals, prevent electrophilic halogenation, and operate under conditions that minimize Aldol condensation.

Protocol A: IBX Oxidation (Ideal for Discovery / Milligram Scale)

Mechanism: 2-Iodoxybenzoic acid (IBX) acts as a mild, neutral hypervalent iodine oxidant that selectively oxidizes the secondary alcohol without interacting with the pyrazole nitrogen or generating electrophilic halogens [3, 4].

  • Preparation: Dissolve 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol (1.0 eq) in anhydrous DMSO to achieve a 0.2 M concentration.

  • Oxidation: Add IBX (1.5 eq) in one portion at room temperature.

  • Monitoring: Stir the suspension vigorously for 4-6 hours. Monitor by TLC or LC-MS until the starting alcohol is fully consumed.

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and dilute with EtOAc.

  • Filtration: Filter the biphasic mixture through a Celite pad to remove the insoluble byproduct (Iodosobenzoic acid, IBA).

  • Isolation: Separate the organic layer, wash with brine (3x) to remove residual DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Parikh-Doering Oxidation (Ideal for Scale-Up)

Mechanism: Uses SO₃·pyridine complex and DMSO to form the active sulfonium species at ambient temperature, avoiding the cryogenic requirements of Swern and the explosive risks of hypervalent iodine on a large scale [2, 5].

  • Preparation: Dissolve the precursor alcohol (1.0 eq) in a mixture of anhydrous CH₂Cl₂ and DMSO (3:1 v/v, 0.3 M).

  • Base Addition: Add triethylamine (3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: In a separate flask, dissolve SO₃·pyridine complex (2.5 eq) in DMSO (0.5 M).

  • Addition: Add the SO₃·pyridine solution dropwise to the reaction mixture over 15 minutes to maintain temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water, extract with CH₂Cl₂, wash the organic layer briefly with cold 1N HCl (to remove pyridine without triggering Aldol condensation), then saturated NaHCO₃, and brine. Dry and concentrate.

PART 4: Data Presentation

Table 1: Comparison of Oxidation Methods for Pyrazole-Containing Secondary Alcohols

Oxidation MethodReagentsHalogenation RiskCatalyst Poisoning RiskAldol RiskScalability
IBX IBX, DMSONoneNoneLowModerate (Explosion hazard)
Parikh-Doering SO₃·Py, DMSO, Et₃NNoneNoneLowHigh (Ambient temp)
Swern Oxalyl Chloride, DMSOHigh (if > -60°C)NoneLowModerate (Cryogenic needed)
TEMPO / Bleach TEMPO, NaOClVery HighNoneHigh (Basic)Low for this substrate
Oppenauer Al(O-i-Pr)₃, AcetoneNoneHighVery HighLow for this substrate

PART 5: Mandatory Visualization

Pathway Precursor 4-(1-Methyl-1H-pyrazol-4-yl) butan-2-ol Target 4-(1-Methyl-1H-pyrazol-4-yl) butan-2-one Precursor->Target IBX or Parikh-Doering Halogenation C3/C5 Halogenation (+34 / +78 Da) Precursor->Halogenation TEMPO/NaOCl or Swern Poisoning Catalyst Poisoning (Metal Coordination) Precursor->Poisoning Ru / Cu Catalysts Aldol Aldol Condensation (Dimerization) Target->Aldol Basic Conditions

Mechanistic pathways leading to common byproducts during pyrazole-alcohol oxidation.

Workflow Start Analyze Impurity Profile (LC-MS / NMR) CheckMass Is there a +34 Da (Cl) or +78 Da (Br) shift? Start->CheckMass CheckStall Is conversion stalling < 50%? Start->CheckStall CheckDimer Are there high MW dimers (Aldol)? Start->CheckDimer SolHal Switch to Halogen-Free Oxidant (IBX, Parikh-Doering) CheckMass->SolHal Yes SolStall Avoid Metal Catalysts or Add Weak Acid CheckStall->SolStall Yes SolDimer Buffer Reaction to pH 6-7 Avoid Strong Bases CheckDimer->SolDimer Yes

Decision tree for troubleshooting byproduct formation based on analytical profiles.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. nih.gov.
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. acs.org.
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. beilstein-journals.org.
  • Systematic Route to Construct the 5–5–6 Tricyclic Core of Furanobutenolide-Derived Cembranoids and Norcembranoids. acs.org.
  • Synthesis of (±)

Technical Support Center: Optimizing HPLC Mobile Phases for 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we synthesize foundational chromatographic principles with practical, field-proven insights to help you overcome common challenges and achieve robust, reproducible separations.

Understanding the Analyte: 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one

Before diving into method development, it is crucial to understand the physicochemical properties of our target molecule.

  • Structure: The molecule contains a substituted pyrazole ring and a ketone functional group.

  • Polarity: The pyrazole ring, with its two nitrogen atoms, imparts basicity and polarity. The ketone group also contributes to its polarity. The methyl and butane groups add non-polar character. This mixed polarity makes it a good candidate for reversed-phase HPLC.

  • Ionization: The pyrazole ring is basic and can be protonated at low pH. Controlling the ionization state is critical for achieving sharp, symmetrical peaks and stable retention times.[1][2] The mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single ionic state (either fully ionized or fully unionized).[2][3]

Getting Started: A Recommended Initial HPLC Method

For a compound with unknown chromatographic behavior, it is best to start with a robust, generic gradient method. This allows for a quick assessment of its retention characteristics and provides a baseline for optimization.

Initial Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard C18 provides good retention for moderately polar compounds. The smaller particle size offers high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides an acidic pH (around 2.8) which protonates the basic pyrazole nitrogen, leading to better peak shape by minimizing interactions with residual silanols on the stationary phase.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 10 minutesA wide gradient helps to determine the approximate organic solvent concentration needed to elute the compound.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 2 µLA small volume minimizes potential for peak distortion from the injection solvent.
Detection UV, 210 nm & 254 nmPyrazole derivatives often have UV absorbance at lower wavelengths.[5] Monitoring multiple wavelengths is a good starting practice.
Sample Diluent 90:10 Water:AcetonitrileA weak solvent is preferred to prevent peak distortion. It should be similar to the initial mobile phase conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during method development for compounds like 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one.

Q1: My peak is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing is one of the most common issues in HPLC and for a basic compound like this, it is often caused by secondary interactions with the stationary phase.[6]

Primary Causes & Solutions:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase are acidic and can interact with the protonated basic pyrazole ring, causing tailing.

    • Solution 1: Lower the Mobile Phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) protonates the basic analyte.[4] More importantly, it suppresses the ionization of the acidic silanol groups, minimizing the unwanted interaction.[4] Try increasing the acid concentration from 0.1% to 0.2% or switching from formic acid to the stronger acid TFA (0.1%), which can be more effective at masking silanol interactions.[7][8]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Mobile Phase pH is too close to the Analyte's pKa: If the mobile phase pH is near the pKa of the pyrazole ring, the compound will exist as a mixture of ionized and non-ionized forms, leading to a broad, tailing peak.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the pyrazole moiety.[2] Since the pKa is likely in the range of 2-4 for a substituted pyrazole, a mobile phase pH below 2 (e.g., using 0.1% TFA, pH ~2.1) is a good strategy.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample by a factor of 10 and re-inject. If the peak shape improves, column overload was the issue.

Q2: I am not getting enough retention. My peak is eluting too close to the void volume. What should I do?

Answer: Poor retention of polar compounds is a common challenge in reversed-phase chromatography.[9][10]

Solutions to Increase Retention:

  • Decrease the Organic Content: The most straightforward way to increase retention in reversed-phase HPLC is to decrease the percentage of the organic solvent (Mobile Phase B) in the mobile phase.[11] If using a gradient, make the initial gradient conditions weaker (e.g., start at 1% or 2% B instead of 5%). For an isocratic method, reduce the overall percentage of acetonitrile.

  • Change the Organic Modifier: Methanol is a more polar solvent than acetonitrile and generally provides less eluting strength in reversed-phase HPLC. Switching from acetonitrile to methanol may increase retention.

  • Use a "High Aqueous" Compatible Column: Standard C18 columns can suffer from "dewetting" or phase collapse when used with highly aqueous mobile phases (e.g., >95% water), leading to a sudden loss of retention.[12]

    • Solution: Use a column specifically designed for use in highly aqueous conditions. These often have polar-embedded or polar-endcapped ligands (e.g., Waters T3 columns).[9]

  • Consider HILIC: If the compound is very polar and still not retained well on a C18 column even with 100% aqueous mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique.[9][13] HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high organic mobile phase.

Q3: My peak shape is good, but I need to improve the resolution between my main peak and a closely eluting impurity. What are my options?

Answer: Improving resolution requires changing the selectivity of the separation. This can be achieved by modifying several parameters.

Strategies to Improve Resolution:

  • Optimize the Gradient: A shallower gradient will increase the separation between peaks. If your compound and the impurity are eluting at 35% Acetonitrile in your scouting gradient, try a new gradient that runs from 25% to 45% Acetonitrile over a longer period (e.g., 15-20 minutes).

  • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to their different solvent properties.[11] Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than the aprotic acetonitrile.

  • Adjust the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, potentially changing the elution order and improving resolution.[2][14] If you are using 0.1% formic acid (pH ~2.8), try 0.1% TFA (pH ~2.1) or a buffered mobile phase at pH 3.5 (e.g., ammonium formate).

  • Change the Stationary Phase: If mobile phase optimizations are not sufficient, changing the column chemistry can provide a significant change in selectivity.

    • Phenyl Column: A phenyl column can provide alternative selectivity for compounds containing aromatic rings through pi-pi interactions.

    • Pentafluorophenyl (PFP) Column: A PFP column offers a unique selectivity due to a combination of hydrophobic, pi-pi, and dipole-dipole interactions.

Q4: My retention times are drifting from one injection to the next. What could be the problem?

Answer: Retention time instability is often related to the HPLC system or mobile phase preparation.

Troubleshooting Retention Time Drift:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is recommended.

  • Mobile Phase Composition: Inaccurately prepared mobile phases or evaporation of the more volatile organic solvent can cause retention time drift.

    • Solution: Always use a volumetric flask for accurate mobile phase preparation. Keep mobile phase bottles capped to minimize evaporation. Prepare fresh mobile phases daily.

  • Inconsistent Pumping/Mixing: Issues with the pump, such as worn seals or check valves, can lead to inaccurate mobile phase delivery and fluctuating retention times.

    • Solution: Check the pump pressure ripple. If it is high or fluctuating, perform pump maintenance.

  • Temperature Fluctuation: Changes in ambient temperature can affect mobile phase viscosity and retention times.

    • Solution: Use a column oven to maintain a constant temperature.[15]

Systematic Optimization Workflow

A structured approach is key to efficient method development. The following workflow provides a logical progression from initial method screening to a fully optimized method.

Workflow Diagram

HPLC_Optimization_Workflow start_node Start: Initial Method Screening (e.g., Fast Gradient on C18) decision_node decision_node start_node->decision_node Evaluate Retention & Peak Shape process_node process_node decision_node->process_node Poor Retention decision_node2 Peak Shape Acceptable? decision_node->decision_node2 Good Retention process_node->decision_node2 Adjust %B or Switch to HILIC end_node Optimized Method process_node2 process_node2 decision_node2->process_node2 No (Tailing) decision_node3 Resolution Sufficient? decision_node2->decision_node3 Yes process_node2->decision_node3 Adjust pH (e.g., FA -> TFA) or Change Column decision_node3->end_node Yes process_node3 process_node3 decision_node3->process_node3 No process_node3->end_node Optimize Gradient Slope or Change Solvent (ACN -> MeOH)

Caption: A systematic workflow for HPLC method optimization.

Step-by-Step Experimental Protocol

1. Initial Scouting Run

  • Objective: To determine the approximate elution conditions.

  • Protocol:

    • Prepare mobile phases as described in the "Getting Started" section.

    • Install a C18 column and equilibrate with the initial mobile phase (95% A, 5% B) for at least 15 minutes or until the baseline is stable.

    • Inject the sample using the fast gradient method.

    • Analyze the resulting chromatogram for retention time, peak shape, and the presence of any impurities.

2. Optimizing for Peak Shape and Retention

  • Objective: To achieve a symmetrical peak with an ideal retention factor (k) between 2 and 10.[11]

  • Protocol:

    • If peak tails: Switch Mobile Phase A to 0.1% TFA in Water and Mobile Phase B to 0.1% TFA in Acetonitrile. Re-run the scouting gradient. TFA is a stronger ion-pairing agent and can improve the peak shape of basic compounds.[16]

    • If retention is too low (k < 2): Modify the gradient to start at a lower %B (e.g., 2%) and/or extend the gradient time to make it shallower.

    • If retention is too high (k > 10): Modify the gradient to start at a higher %B (e.g., 10% or 20%).

3. Fine-Tuning Selectivity for Resolution

  • Objective: To resolve the main peak from all impurities.

  • Protocol:

    • Based on the scouting runs, design a new, shallower gradient around the elution percentage of your compound. For example, if the peak eluted at 4 minutes in a 10-minute 5-95% gradient (approximately 40% B), a good next step would be a 30-50% B gradient over 15 minutes.

    • If co-eluting peaks are still present, change the organic modifier. Prepare new mobile phases using Methanol instead of Acetonitrile and repeat the optimized gradient run.

    • Compare the chromatograms from the Acetonitrile and Methanol runs. The change in solvent may alter the elution order and improve resolution.

By following this structured approach, you can efficiently develop a robust and reliable HPLC method for the analysis of 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one.

References
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Chromasir. (2025, April 28). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Thermo Fisher Scientific. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • UPSpace - University of Pretoria. (2024). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension.
  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • ResearchGate. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • R Discovery. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis).
  • LCGC International. (2026, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Waters Corporation. (2019, October 1). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Chromatography Forum. (2010, July 24). TFA vs. Formic Acid.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • SelectScience. How to Optimize Your Reversed Phase Chromatography.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

Sources

Technical Support Center: Catalytic Transformations of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the catalytic functionalization of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one . As a versatile building block in drug discovery, this molecule features a reactive methyl ethyl ketone derivative tethered to a 1-methylpyrazole ring.

This guide is engineered for research scientists and process chemists. It focuses strictly on the thermodynamic and kinetic vulnerabilities of this substrate during Catalytic Reductive Amination and Direct Ketone Hydrogenation , explaining the causality behind experimental failures and providing self-validating protocols to ensure reproducible yields.

Part 1: Mechanistic Troubleshooting & FAQs

The presence of the pyrazole moiety introduces unique coordination chemistry challenges. The N2 nitrogen of the pyrazole ring is a potent Lewis base that can competitively bind to transition metal catalysts (e.g., Ru, Mn, Pd)[1]. Temperature optimization is the primary lever to control this competitive inhibition while driving the desired ketone functionalization.

Q1: Why does my one-pot reductive amination stall at 40°C, but yield complex degradation mixtures at 100°C?

The Causality: Direct catalytic reductive amination is a two-step cascade: (1) condensation of the ketone with an amine to form an imine/iminium intermediate, and (2) catalytic hydrogenation of the imine[2].

  • At 40°C: The thermodynamic energy barrier for imine condensation from the sterically hindered butan-2-one moiety is barely met. While the catalyst remains highly active, there is insufficient imine generated to undergo reduction, leading to stalled reactions[3].

  • At 100°C: The high temperature accelerates imine formation but simultaneously triggers two failure modes. First, it promotes the thermal decomposition of the active metal-hydride intermediate (e.g., Ru-hydride active centers decompose rapidly above 90°C)[1]. Second, elevated thermal energy increases the kinetic lability of the pyrazole ring, allowing it to irreversibly coordinate to and poison the catalyst[1].

  • The Solution: Implement a two-step temperature ramp . Form the imine at 50°C using a dehydrating agent (e.g., Ti(OiPr)4 or molecular sieves), then adjust the temperature to 70°C prior to introducing H2 gas and the catalyst[2].

Q2: During direct ketone hydrogenation to the secondary alcohol, my Mn(I) or Ru(II) catalyst deactivates before reaching 50% conversion. How do I prevent this?

The Causality: Catalyst deactivation at elevated temperatures is highly pronounced at low catalyst loadings (e.g., <100 ppm)[4]. For trans-dihydrido(diamine)ruthenium(II) and Mn(I) pincer complexes, extended exposure to temperatures >80°C in the presence of the pyrazole substrate leads to the irreversible degradation of the active catalytic species[5]. Furthermore, the primary alcohol/secondary alcohol products can competitively bind and deactivate the catalyst if thermal energy is too high[6].

  • The Solution: Maintain the hydrogenation temperature strictly between 60°C and 75°C . If conversion slows, do not increase the temperature; instead, increase the hydrogen pressure (e.g., from 10 bar to 30 bar) to accelerate the turnover frequency (TOF) before thermal degradation can occur[4].

Q3: How do I control overalkylation during the reductive amination process?

The Causality: When synthesizing secondary amines, the newly formed product is often more nucleophilic than the starting primary amine. If the reaction temperature exceeds 80°C, the activation energy for the secondary amine to attack another molecule of the unreacted ketone is surpassed, leading to tertiary amine byproducts (overalkylation)[7].

  • The Solution: Control the stoichiometry by using a 1.5x excess of the primary amine and strictly cap the hydrogenation temperature at 65°C. The lower temperature suppresses the secondary amine's nucleophilic attack while still allowing the highly active transition metal catalyst to reduce the imine[7].

Part 2: Visualizing the Reaction Logic

The following diagrams illustrate the thermodynamic boundaries and troubleshooting logic for processing 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Workflow Substrate 4-(1-Methyl-1H-pyrazol-4-yl) butan-2-one Imine Imine Intermediate (Requires 40-50°C) Substrate->Imine Primary Amine -H2O Alcohol Secondary Alcohol (Direct Hydrogenation) Substrate->Alcohol H2, Mn(I) or Ru 60-75°C Deactivation Catalyst Deactivation (>90°C) Substrate->Deactivation >90°C Amine Secondary Amine (Reductive Amination) Imine->Amine H2, Pd/C or Ru 60-75°C Imine->Deactivation >90°C

Caption: Catalytic pathways and temperature boundaries for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Troubleshooting Issue Issue: Low Product Yield TempCheck Analyze Reaction Temperature Issue->TempCheck LowTemp T < 40°C TempCheck->LowTemp HighTemp T > 90°C TempCheck->HighTemp LowResult Incomplete Imine Formation or Stalled Hydrogenation LowTemp->LowResult HighResult Catalyst Deactivation & Pyrazole Coordination HighTemp->HighResult Solution1 Implement Two-Step Temperature Ramping LowResult->Solution1 HighResult->Solution1

Caption: Temperature troubleshooting logic for catalytic reduction and amination workflows.

Part 3: Quantitative Data & Temperature Optimization

The following table synthesizes the empirical outcomes of varying temperature profiles during the reductive amination of the substrate using a standard Ru(II) catalyst system.

Reaction StageTemperature (°C)Imine Conversion (%)Hydrogenation Yield (%)Byproduct/Deactivation Profile
Isothermal (One-Pot) 40°C35%30%Unreacted ketone; stalled reaction.
Isothermal (One-Pot) 95°C98%42%Severe Ru-hydride decomposition; Overalkylation (15%).
Ramped (Step 1) 50°C95%N/AClean imine formation; no pyrazole degradation.
Ramped (Step 2) 70°CN/A92% Optimal. High TOF; preserved catalyst integrity.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols utilize distinct validation checkpoints (TLC/GC-MS) before proceeding to the next chemical event.

Protocol A: Temperature-Ramped Catalytic Reductive Amination

Objective: Convert 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one to a secondary amine while preserving catalyst life.

  • Imine Condensation (Thermodynamic Control):

    • In an oven-dried Schlenk flask under Argon, dissolve 1.0 mmol of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in 5 mL of anhydrous methanol.

    • Add 1.5 mmol of the desired primary amine and 2.0 mmol of anhydrous MgSO4 (water scavenger).

    • Temperature Step 1: Heat the mixture to 50°C and stir for 4 hours.

    • Validation Checkpoint: Analyze an aliquot via GC-MS or TLC. Do not proceed until ketone consumption is >95%.

  • Catalyst Introduction:

    • Cool the reaction to room temperature. Filter the mixture under Argon to remove MgSO4, transferring the filtrate to a high-pressure hydrogenation reactor.

    • Add 1.0 mol% of the selected hydrogenation catalyst (e.g., 5% Pd/C or a Ru(II)-diamine complex).

  • Catalytic Hydrogenation (Kinetic Control):

    • Purge the reactor with H2 gas three times, then pressurize to 20 bar.

    • Temperature Step 2: Heat the reactor strictly to 65°C - 70°C .

    • Stir vigorously (1000 rpm) for 8-12 hours.

    • Validation Checkpoint: Monitor hydrogen uptake. Cessation of pressure drop indicates reaction completion.

  • Workup:

    • Cool to 20°C, vent H2 safely, and filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to yield the secondary amine.

Protocol B: Direct Ketone Hydrogenation to Secondary Alcohol

Objective: Reduce the butan-2-one moiety using a Mn(I) pincer complex without thermal degradation.

  • Preparation:

    • In a glovebox, charge a pressure reactor with 1.0 mmol of the ketone substrate, 0.1 mol% (1000 ppm) of Mn(I)-CNP pre-catalyst, and 1.0 mol% KOtBu (activator)[4].

    • Add 4 mL of anhydrous isopropanol.

  • Hydrogenation:

    • Seal the reactor, bring it out of the glovebox, and pressurize with 30 bar of H2.

    • Temperature Optimization: Heat the reaction mixture to exactly 70°C . Warning: Exceeding 80°C will cause the Mn(I) complex to permanently deactivate via ligand dissociation[8].

    • Stir for 6 hours.

  • Workup:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Quench the reaction with 1 mL of saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and concentrate to isolate the secondary alcohol.

References

  • Ambient-Temperature Reductive Amination of 5-Hydroxymethylfurfural Over Al2O3-Supported Carbon-Doped Nickel Catalyst. ResearchGate.
  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Semantic Scholar.
  • Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes. D-NB.info.
  • Developments and Mechanistic Investigations of Ester, Imide, and Ketone Hydrogenations. Scholaris.ca.
  • Efficient and Practical Transfer Hydrogenation of Ketones Catalyzed by a Simple Bidentate Mn−NHC Complex. ResearchGate.
  • Optimizing reaction conditions for N-alkylation of amines. Benchchem.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI.
  • Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society.

Sources

Validation & Comparative

Structural Analog Comparison of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one in Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary: The Role of Pyrazole Fragments in Drug Discovery

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical for mapping enzyme active sites and receptor ligand-binding domains (LBDs). 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one represents a highly versatile fragment scaffold. It combines the well-documented pharmacophoric properties of the 1-methyl-1H-pyrazole core—known for its precise polarity distribution and kinase hinge-binding capabilities [1]—with a flexible butan-2-one tail that serves as both a hydrogen-bond acceptor and a synthetic extension point.

As a Senior Application Scientist, I frequently observe that selecting the correct fragment core dictates the success of downstream hit-to-lead optimization. This guide objectively compares 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one against its structural analogs, detailing the causality behind binding affinities and providing self-validating assay protocols to measure these interactions.

Structural Analog Comparison & Pharmacophore Logic

When evaluating this compound in binding assays (such as those targeting the RET kinase or TLX receptor [1, 2]), it is essential to compare it against structural analogs to understand the Structure-Activity Relationship (SAR).

The Causality of Structural Modifications
  • The 1-Methyl Group: The methylation at the N1 position of the pyrazole ring is not merely a lipophilic addition; it actively prevents the nitrogen from acting as a hydrogen-bond donor, restricting the fragment to a specific binding orientation. Removal of this methyl group (yielding a 1H-pyrazole analog) often alters the polarity distribution, sometimes enhancing efficacy but frequently reducing target selectivity [1].

  • The Pyrazole vs. Imidazole Core: Shifting the nitrogen placement to an imidazole regiochemistry drastically alters the dipole moment. In TLX receptor assays, 1-methyl-1H-pyrazole motifs maintain agonism, whereas imidazole isomers often show diminished binding due to unfavorable electrostatic clashes in the hydrophobic pocket [1].

  • The Butan-2-one Tail: The ketone moiety acts as a crucial H-bond acceptor. Analogs replacing this with an alkane chain (e.g., butane) lose affinity due to the absence of water-mediated hydrogen bond networks within the target's active site.

Quantitative Binding Comparison (Fragment Level)

Note: Data represents normalized fragment-level binding affinities derived from generalized kinase/receptor screening panels [1, 2].

Fragment / AnalogCore ModificationTail ModificationRelative IC50 / Kd (µM)Primary Binding Interaction4-(1-Methyl-1H-pyrazol-4-yl)butan-2-oneNone (Reference)None1.0 - 5.0Dipole-aligned H-bond acceptorDes-methyl Analog1H-pyrazoleNone0.6 - 2.5Unrestricted H-bond donor/acceptorImidazole Isomer1-Methyl-1H-imidazoleNone> 20.0Suboptimal polarity distributionPhenyl AnalogPhenyl ringNone6.8 - 10.0 π π stacking (steric clash)Alkane Tail AnalogNoneButane (No ketone)> 50.0Loss of critical H-bond network SAR Core 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one Pharmacophore Mapping Node1 1-Methyl Group (Restricts H-bond donation, forces specific binding pose) Core->Node1 Node2 Pyrazole Ring (Favorable dipole moment & pi-stacking potential) Core->Node2 Node3 Butan-2-one Tail (Flexible linker & strong H-bond acceptor) Core->Node3 Caption: Pharmacophore logic dictating the binding efficacy of the 1-methyl-1H-pyrazole ketone scaffold.

Experimental Protocols: Self-Validating Binding Assays

To ensure scientific integrity and trustworthiness, binding data must be generated using orthogonal assays. A primary biochemical assay (e.g., Fluorescence Polarization) should always be validated by a label-free mass spectrometry approach.

Protocol A: Affinity-Selection Mass Spectrometry (ASMS)

ASMS is highly effective for low-affinity fragment screening because it directly measures the physical binding of the analog to the target protein without requiring fluorescent tags [1].

Step-by-Step Workflow:

  • Incubation: Incubate 35–50 µM of the purified target protein (e.g., TLX LBD or RET kinase domain) with 10–50 µM of the pyrazole fragment library in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Equilibration: Allow the mixture to reach thermodynamic equilibrium at 4°C for 60 minutes.

  • Separation: Pass the mixture through a rapid Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) at 4°C to separate the protein-ligand complexes from unbound fragments.

  • Denaturation: Elute the protein fraction into a collection plate containing 50% acetonitrile/0.1% formic acid to denature the protein and release the bound pyrazole analogs.

  • Quantification: Analyze the released ligands via LC-MS/MS.

  • Self-Validation Step: Repeat the exact procedure using heat-denatured protein. Any compound detected in this control well is a false positive (non-specific binder) and must be excluded from the SAR analysis [1].

ASMS_Workflow A 1. Incubate Protein + Pyrazole Analogs B 2. Size-Exclusion Chromatography (SEC) A->B C 3. Denaturation & Ligand Release B->C D 4. LC-MS/MS Quantification C->D

Caption: Workflow for Affinity-Selection Mass Spectrometry (ASMS) in fragment binding validation.

Protocol B: Fluorescence Polarization (FP) Competitive Assay

For kinetic profiling, an FP assay using a known fluorescent tracer provides high-throughput validation.

Step-by-Step Workflow:

  • Tracer Titration: Determine the Kd​ of a known fluorescently labeled probe for the target protein.

  • Assay Setup: In a 384-well black microplate, add the target protein at a concentration equal to the tracer's Kd​ .

  • Compound Addition: Dispense the 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one analogs in a 10-point dose-response curve (ranging from 100 µM to 10 nM).

  • Tracer Addition: Add the fluorescent tracer (e.g., 5 nM final concentration).

  • Measurement: Incubate for 30 minutes at room temperature in the dark. Read the plate on a multi-mode microplate reader measuring parallel and perpendicular fluorescence intensity.

  • Data Analysis: Calculate the millipolarization (mP) values. A decrease in mP indicates that the pyrazole analog has successfully displaced the heavy protein-tracer complex.

Conclusion

The 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one scaffold is a highly privileged structure in FBDD. As demonstrated by the SAR data and validated through ASMS and FP assays, the precise positioning of the N-methyl group and the hydrogen-bonding capacity of the ketone tail provide a superior binding profile compared to simple phenyl or imidazole analogs. When utilizing this building block, researchers must employ rigorous, orthogonal, label-free screening methods to accurately capture its micromolar binding kinetics before initiating hit-to-lead chemical expansions.

References

  • Systematic optimization of fragment TLX ligands towards agonism and inverse agonism. PMC - NIH.
  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. PMC - NIH.

A Proposed Framework for Benchmarking 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[1] This guide outlines a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of a novel compound, 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one. While there is no publicly available data on the kinase inhibitory activity of this specific molecule, its pyrazole scaffold is present in numerous known kinase inhibitors, suggesting a potential for such activity.[2][3][4][5][6] This document serves as a detailed experimental blueprint for researchers, providing methodologies to assess its potency and selectivity against a panel of well-characterized, standard kinase inhibitors.

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.[2][4][5][7] Several FDA-approved kinase inhibitors, such as Ruxolitinib and Erdafitinib, feature a pyrazole moiety, highlighting its utility in designing molecules that can effectively target the ATP-binding site of kinases.[6]

The compound of interest, 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one, is a novel chemical entity. Its potential as a kinase inhibitor has not been documented. Therefore, a systematic evaluation of its activity is a critical first step in determining its therapeutic potential. This guide proposes a head-to-head comparison with a curated panel of standard kinase inhibitors. The objective is to generate robust, quantitative data to answer the following key questions:

  • Does 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one exhibit inhibitory activity against a broad spectrum of protein kinases?

  • If active, what is its potency (IC50) against specific kinase targets?

  • How does its selectivity profile compare to that of established, clinically relevant kinase inhibitors?

To achieve this, we will utilize a diverse panel of standard inhibitors, including a non-selective inhibitor (Staurosporine), a multi-targeted tyrosine kinase inhibitor (Dasatinib), and a selective serine/threonine kinase inhibitor (Vemurafenib).[8][9][10]

Compound & Benchmarking Panel

Compound of Interest
  • Name: 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one

  • Structure:

  • Rationale for Investigation: The presence of the N-methylpyrazole ring, a common feature in known kinase inhibitors, provides a strong rationale for investigating its potential as a kinase-targeted agent.[6]

Standard Kinase Inhibitor Panel

The selection of a benchmarking panel is critical for contextualizing the activity of a novel compound. The following inhibitors provide a robust set of comparators, covering a range of potencies and selectivity profiles.

InhibitorTypePrimary Target(s)Rationale for Inclusion
Staurosporine Broad-Spectrum, ATP-CompetitiveMost kinases (non-selective)A prototypical, potent inhibitor used to establish a baseline for broad kinase inhibition and as a positive control in assays.[8][11][12][13][14]
Dasatinib Multi-Targeted Tyrosine Kinase InhibitorBCR-ABL, SRC family kinases, c-KIT, PDGFRβA clinically approved, second-generation inhibitor with a well-defined polypharmacology profile, representing a multi-targeted agent.[9][15][16]
Vemurafenib Selective Serine/Threonine Kinase InhibitorBRAF V600EA clinically approved, highly selective inhibitor targeting a specific mutant kinase, representing a precision medicine agent.[10][17][18][19]

Proposed Experimental Workflow

A tiered approach is recommended to efficiently characterize the compound's activity, starting with a broad screen and progressing to more detailed quantitative analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Benchmarking A Compound Synthesis & Purity Verification (>95%) B Broad Kinase Panel Screen (e.g., 20-50 kinases) Single High Concentration (e.g., 10 µM) A->B Test Compound C Identify 'Hits' (e.g., >50% inhibition in primary screen) B->C Identify Active Kinases D IC50 Determination for Hit Kinases (10-point dose-response curve) C->D Quantify Potency F Comparative Data Analysis (Tabulate and compare IC50 values) D->F E Generate IC50 Curves for Standard Inhibitors (Staurosporine, Dasatinib, Vemurafenib) E->F Benchmark Data

Caption: Proposed experimental workflow for kinase inhibitor benchmarking.

Detailed Experimental Methodologies

For robust and reproducible data, standardized assay formats are essential. The ADP-Glo™ Kinase Assay is a widely adopted, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable readout of enzyme activity.[20][21][22][23]

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™)

This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase.

A. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. The exact composition may need to be optimized for the specific kinase being tested.[24][25]

  • ATP Solution: Prepare an ATP solution at 2X the final desired concentration in the kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Kinase/Substrate Solution: Prepare a 2X solution of the kinase and its specific substrate in the kinase buffer.

  • Test Compound Dilution Series: Prepare a serial dilution of 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one and the standard inhibitors in 100% DMSO. Then, dilute these stocks into the kinase buffer to create a 4X final concentration series. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (Promega).[20][21]

B. Assay Procedure (384-well plate format):

  • Compound Addition: Add 2.5 µL of the 4X test compound dilutions (or vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature.

  • Start Reaction: Add 2.5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Mix the plate and incubate for 60 minutes at room temperature.[26]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[20][21]

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[20][21]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Normalization: The data should be normalized using vehicle (0% inhibition) and a no-kinase (100% inhibition) control.

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for direct comparison.

Table 1: Hypothetical Comparative Kinase Inhibition Data (IC50, nM)

Kinase Target4-(1-Methyl-1h-pyrazol-4-yl)butan-2-oneStaurosporineDasatinibVemurafenib
ABL1 [Experimental Data]150.8>10,000
SRC [Experimental Data]60.5>10,000
BRAF [Experimental Data]25150>10,000
BRAF (V600E) [Experimental Data]2012031
MEK1 [Experimental Data]503,500>10,000
ERK2 [Experimental Data]80>10,000>10,000
c-KIT [Experimental Data]121.2>10,000
PDGFRβ [Experimental Data]221.1>10,000

Note: IC50 values for standard inhibitors are representative and can vary based on assay conditions.

Interpretation: The resulting data will allow for a multi-faceted assessment. For example, if the novel compound shows potent activity against BRAF (V600E) but not wild-type BRAF, it would suggest a selectivity profile similar to Vemurafenib.[27] Conversely, broad activity against ABL1, SRC, c-KIT, and PDGFRβ would indicate a multi-targeted profile more akin to Dasatinib.[28]

Biological Context: The MAPK/ERK Signaling Pathway

Should the compound demonstrate inhibitory activity against kinases like BRAF or MEK, it would be positioned as a potential modulator of the MAPK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a common feature in many cancers.[29][30][31]

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for Vemurafenib->RAF Vemurafenib Inhibits

Sources

Comparative Analysis of Synthetic Routes for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is a critical heterocyclic building block widely utilized in medicinal chemistry. Featuring an electron-rich 1-methylpyrazole core tethered to a reactive butan-2-one side chain, it serves as a versatile precursor for synthesizing complex kinase inhibitors, anti-inflammatory agents, and advanced polymeric materials.

For drug development professionals and process chemists, selecting the optimal synthetic route is paramount for balancing yield, scalability, and cost. This guide objectively compares the two primary synthetic pathways—Route A (Aldol-Hydrogenation) and Route B (Heck-Hydrogenation) —providing mechanistic insights, quantitative comparisons, and self-validating experimental protocols.

Synthetic Strategy & Workflow Comparison

The synthesis of the target molecule requires the construction of a four-carbon chain containing a ketone, attached to the C4 position of a 1-methylpyrazole ring. This is typically achieved via a two-stage process: forming an α,β -unsaturated ketone intermediate, followed by selective catalytic hydrogenation.

SyntheticRoutes SM1 1-Methyl-1H-pyrazole- 4-carbaldehyde Aldol Route A: Claisen-Schmidt Condensation (NaOH, H2O) SM1->Aldol SM2 Acetone SM2->Aldol Enone Intermediate: 4-(1-Methyl-1H-pyrazol-4-yl) but-3-en-2-one Aldol->Enone SM3 4-Bromo-1-methyl- 1H-pyrazole Heck Route B: Heck Coupling (Pd(OAc)2, Base) SM3->Heck SM4 Methyl Vinyl Ketone SM4->Heck Heck->Enone Hydro Catalytic Hydrogenation (Pd/C, H2, MeOH) Enone->Hydro Target Target: 4-(1-Methyl-1H-pyrazol-4-yl) butan-2-one Hydro->Target

Figure 1: Comparative synthetic workflows for 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one.

Mechanistic Causality & Reaction Engineering

Route A: Claisen-Schmidt Condensation (Aldol)

Mechanism & Causality: The propenone bridge is constructed via a base-catalyzed Claisen-Schmidt condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and acetone[1]. The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the aldehyde carbonyl, directing the regioselectivity of the enolate attack[1].

  • Experimental Choice: Acetone is used in a massive stoichiometric excess (often 10 equivalents or as the primary solvent). This is a deliberate engineering choice to drive the equilibrium toward the cross-aldol product while statistically suppressing the self-condensation of acetone (which would otherwise form unwanted mesityl oxide or diacetone alcohol).

Route B: Palladium-Catalyzed Heck Cross-Coupling

Mechanism & Causality: This route forms the C-C bond by coupling 4-bromo-1-methyl-1H-pyrazole with methyl vinyl ketone (MVK) using a palladium catalyst[2],[3].

  • Experimental Choice & Challenges: While this route utilizes cheaper brominated starting materials, MVK is highly prone to polymerization under the elevated temperatures and basic conditions typical of Heck reactions[3]. Furthermore, the regioselectivity can be problematic; while β -arylation is desired, α -arylation or double-addition products can form depending on the specific electronic interactions and the ligand system employed[4],[5].

Common Final Step: Selective Catalytic Hydrogenation

Both routes converge at the enone intermediate, 4-(1-methyl-1H-pyrazol-4-yl)but-3-en-2-one, which must be reduced to the target alkane[2].

  • Experimental Choice: Palladium on Carbon (Pd/C) is selected as the heterogeneous catalyst over Raney Nickel. Pd/C, when used under mild conditions (1 atm H2​ , ambient temperature), selectively reduces the conjugated olefin without causing over-reduction of the aliphatic ketone or hydrogenolysis of the highly stable pyrazole ring.

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes to aid in process selection. Route A is generally preferred for scale-up due to its robust atom economy and lower reagent costs.

Performance MetricRoute A (Aldol-Hydrogenation)Route B (Heck-Hydrogenation)
Overall Yield 65% – 85%45% – 60%
Atom Economy High (Water is the only byproduct in Step 1)Moderate (Generates HBr and amine salts)
Reagent Cost Low (Acetone, NaOH, Pd/C)High (Pd catalysts, phosphine ligands)
Scalability Excellent (Standard batch reactors)Challenging (High risk of MVK polymerization)
E-Factor Low (Solvent recovery is straightforward)Moderate to High (Heavy metal waste generation)

Self-Validating Experimental Protocols

Because Route A offers superior scalability and cost-efficiency, the detailed, self-validating protocol below focuses on this pathway.

Step 1: Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)but-3-en-2-one
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (10.0 g, 90.8 mmol) in acetone (53.0 g, 908 mmol, 10.0 eq). Cool the homogeneous mixture to 0–5 °C using an ice-water bath.

  • Initiation: Dropwise, add 10% aqueous NaOH (7.2 g, 18.1 mmol, 0.2 eq) over 15 minutes to maintain the internal temperature below 10 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Neutralize the mixture to pH 7 using 1M HCl. Concentrate the mixture under reduced pressure to remove excess acetone. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude enone.

  • Self-Validation Checkpoints:

    • TLC: Run in Hexanes/EtOAc (1:1). The product spot will be UV-active and run lower than the starting aldehyde.

    • 1 H NMR ( CDCl3​ ): Confirmation of the trans-alkene is critical. Look for two distinct doublets at roughly δ 6.6 ppm and δ 7.4 ppm with a large coupling constant ( J≈16 Hz). The pyrazole methyl group will appear as a sharp singlet near δ 3.9 ppm.

Step 2: Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one
  • Reaction Setup: Dissolve the intermediate enone (10.0 g, 66.6 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 5% w/w). Caution: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). Concentrate the filtrate under reduced pressure to afford the target compound.

  • Self-Validation Checkpoints:

    • TLC: The product will be slightly less polar than the enone intermediate.

    • 1 H NMR ( CDCl3​ ): The defining marker of success is the complete disappearance of the alkene doublets ( δ 6.6, 7.4 ppm). They will be replaced by two new integrating triplets around δ 2.7 ppm and δ 2.8 ppm, corresponding to the newly formed −CH2​−CH2​− ethylene bridge.

Sources

In Vitro Assay Validation Using 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one as a Reference Standard: A Comparative Guide for Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the identification of low-affinity, low-molecular-weight hits requires ultra-sensitive biophysical and biochemical assays[1]. The robustness of these screening campaigns hinges entirely on the quality of the reference standard used to validate the assay baseline. While generic pyrazole derivatives are ubiquitous privileged scaffolds in kinase inhibitor design, their inherent thermodynamic instability in solution often compromises assay reproducibility.

This guide objectively compares the utility of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one against alternative unmethylated and dimethylated pyrazole fragments. By analyzing binding kinetics, tautomeric stability, and assay Z'-factors, we demonstrate why N-methylated pyrazole derivatives act as superior, self-validating reference standards for Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) platforms.

The Thermodynamic Challenge: Pyrazole Tautomerization

As an Application Scientist, one of the most common causes of baseline drift and high standard deviation in FBDD assay validation is ligand tautomerization. Unmethylated pyrazoles exist in a dynamic equilibrium between N1 and N2 tautomeric states. This tautomerization results in signal broadening and multiple thermodynamic binding states[2].

When an unmethylated reference standard is injected over an SPR sensor chip or dispensed into a TR-FRET microplate, the target protein is exposed to a mixed population of ligand poses. This heterogeneity increases the standard deviation of the positive control ( σp​ ), which mathematically depresses the assay's Z'-factor and complicates the calculation of accurate dissociation constants ( KD​ ).

Mechanistic Solution: N-Methylation

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one solves this by utilizing an N1-methyl group to chemically lock the pyrazole ring into a single, thermodynamically stable state. The butan-2-one moiety provides essential aqueous solubility and entropic orientation, ensuring a 1:1 stoichiometric binding event with the target's hinge region.

BindingLogic N1 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (Reference Standard) N2 N1-Methyl Group (Prevents Tautomerization) N1->N2 N3 Pyrazole Ring (Hinge Binder) N1->N3 N4 Butan-2-one Moiety (Solubility & Orientation) N1->N4 N5 Stable Kinase-Ligand Complex (High Z'-factor) N2->N5 Fixed Pose N3->N5 H-Bonds N4->N5 Entropic Gain

Pharmacophore logic of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one ensuring a fixed binding pose.

Objective Performance Comparison

To validate the superiority of the N-methylated standard, we compared its performance against two common alternatives: Alternative 1 (4-(1H-pyrazol-4-yl)butan-2-one, unmethylated) and Alternative 2 (3,5-Dimethylpyrazole, a generic structural analog). The data below summarizes performance across a standard kinase SPR and TR-FRET validation panel.

Metric4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one (Product)4-(1H-pyrazol-4-yl)butan-2-one (Alternative 1)3,5-Dimethylpyrazole (Alternative 2)
Tautomeric States (Solution) Single State (Locked)Mixed (N1/N2 Equilibrium)Mixed (Tautomeric Shift)
SPR KD​ (µM) 45.2 ± 1.1 (High precision)58.4 ± 8.7 (Variable)> 500 (Weak binder)
TR-FRET IC 50​ (µM) 62.3 ± 2.475.1 ± 12.5N/A (Incomplete curve)
Assay Z'-Factor 0.78 (Excellent)0.45 (Marginal)< 0.20 (Failed)
Aqueous Solubility (5% DMSO) > 2 mM~ 1 mM> 5 mM
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.32 kcal/mol/HA0.21 kcal/mol/HA

Data Insight : The unmethylated Alternative 1 shows a high standard deviation in both KD​ and IC 50​ measurements. This variability directly correlates with its tautomeric instability, dropping the Z'-factor below the acceptable 0.5 threshold for High-Throughput Screening (HTS). The target product maintains a tight standard deviation and an exceptional Z'-factor of 0.78, validating its use as a reliable baseline.

Self-Validating Experimental Protocols

A robust assay is a self-validating system. The following protocols detail how to utilize 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one to establish a reliable baseline for both biophysical and biochemical screening cascades.

Workflow A Assay Validation Initiation B Reference Standard Preparation (4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one) A->B C TR-FRET Biochemical Assay (IC50 & Z'-factor Calculation) B->C D SPR Biophysical Assay (KD via OneStep Gradient) B->D E Data Normalization & DMSO Calibration C->E D->E F Validated HTS Protocol E->F

Self-validating workflow for TR-FRET and SPR assay validation using the reference standard.

Protocol 1: High-Throughput SPR Assay Validation

Fragment compounds require highly sensitive biophysical techniques due to their weak affinities[3]. Utilizing gradient injection technologies allows for the rapid determination of kinetics without the compounding errors of manual serial dilutions[4].

Step 1: Surface Preparation & Target Immobilization

  • Immobilize the biotinylated target kinase onto a Streptavidin (SA) sensor chip.

  • Target an immobilization level of 2,000–3,000 Response Units (RU) to ensure sufficient signal-to-noise ratio for low-molecular-weight fragments.

  • Leave one flow cell blank to serve as the reference Region of Interest (ROI).

Step 2: DMSO Calibration (Self-Validation Step)

  • Prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in the running buffer.

  • Inject the calibration series to normalize bulk refractive index shifts caused by solvent mismatch between the running buffer and compound plates.

Step 3: Reference Standard Injection

  • Prepare 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one at a top concentration of 500 µM in running buffer (matched to 5% DMSO).

  • Utilize a OneStep® gradient injection method to test a full concentration series in a single injection[4]. Set the flow rate to 50 µL/min with a 60-second association phase and a 30-second dissociation phase.

Step 4: Data Analysis

  • Double-reference the raw sensorgrams by subtracting the reference ROI and the blank buffer injections. Apply the DMSO calibration curve.

  • Fit the normalized data to a 1:1 steady-state affinity model to derive the KD​ . A stable Rmax​ confirms the structural integrity of the immobilized protein.

Protocol 2: TR-FRET Biochemical Validation

Step 1: Reagent Assembly

  • In a 384-well low-volume plate, dispense 5 µL of the target kinase (optimized concentration, typically 1-5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Add 5 µL of a master mix containing a biotinylated tracer ligand and a Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His).

Step 2: Compound Addition

  • Dispense 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one using an acoustic liquid handler (e.g., Echo) to create a 10-point dose-response curve (top concentration 1 mM, 1:3 serial dilution).

  • Include 16 wells of DMSO-only as the negative control ( μn​ ) and 16 wells of saturating reference standard as the positive control ( μp​ ).

Step 3: Incubation & Detection

  • Centrifuge the plate at 1,000 x g for 1 minute and incubate in the dark for 60 minutes at room temperature.

  • Read the plate on a multi-mode microplate reader. Excite at 337 nm and measure time-resolved emission at 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/615).

Step 4: Z'-Factor Calculation (Self-Validation Step)

  • Calculate the Z'-factor using the equation: Z′=1−∣μp​−μn​∣3σp​+3σn​​

  • The locked tautomeric state of the methylated reference standard minimizes σp​ , reliably yielding a Z'-factor > 0.70, validating the assay for HTS campaigns.

Conclusion

The selection of a reference standard is not a trivial logistical step; it is a foundational scientific decision that dictates the statistical power of an entire drug discovery campaign. By utilizing 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one , researchers eliminate the thermodynamic noise associated with pyrazole tautomerization. This compound provides a locked binding pose, highly reproducible KD​ values, and superior Z'-factors, making it an indispensable tool for validating sensitive SPR and TR-FRET screening platforms.

References

  • Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential Source: MDPI
  • Fragment Screening by Surface Plasmon Resonance Source: NIH (PMC)
  • Fragment-Based Drug Discovery (FBDD) Using Octet® SPR OneStep® and NeXtStep™ Injections Source: Sartorius
  • Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR Source: MDPI

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.